The 1,2,3,4-Tetrahydroquinoline-5-Carboxamide Scaffold: Structural Dynamics and Synthetic Utility
Executive Summary: The Shift to Fsp³ In the landscape of modern drug discovery, the transition from "flat" aromatic systems to three-dimensional scaffolds is a critical strategy for improving solubility, selectivity, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift to Fsp³
In the landscape of modern drug discovery, the transition from "flat" aromatic systems to three-dimensional scaffolds is a critical strategy for improving solubility, selectivity, and patentability. 1,2,3,4-Tetrahydroquinoline-5-carboxamide represents a pivotal scaffold in this domain. Unlike its fully aromatic precursor (quinoline-5-carboxamide), which is a privileged structure in kinase and receptor antagonism (e.g., P2X7, Androgen Receptor), the tetrahydro- derivative offers a unique Fsp³ vector .
This guide details the chemical behavior, synthetic access, and medicinal potential of this specific isomer, emphasizing the steric and electronic consequences of the 5-position carboxamide substitution.
Structural & Electronic Analysis
The "Ortho-Bridgehead" Constraint
The 1,2,3,4-tetrahydroquinoline (THQ) core consists of a benzene ring fused to a piperidine ring. The 5-carboxamide group is located on the benzene ring, immediately adjacent to the bridgehead carbon (C4a).
Steric Environment: Unlike the 6-, 7-, or 8-positions, the 5-position is sterically crowded by the adjacent alicyclic ring (specifically the C4 methylene protons). This forces the carboxamide group to twist out of coplanarity with the benzene ring to minimize steric clash, creating a distinct 3D recognition element.
Electronic Profile:
N1 (Amine): The nitrogen at position 1 is a cyclic aniline. It is significantly more basic (pKa ~5.0) than a standard aniline due to the inductive donation from the alkyl ring, but less basic than a piperidine.
Amide Influence: The 5-carboxamide is an electron-withdrawing group (EWG). However, because it is meta to the N1 nitrogen (in terms of resonance pathways), it exerts a strong inductive withdrawal (-I) without the direct resonance deactivation seen in para (position 6) or ortho (position 8) substitutions.
Conformational Dynamics
The piperidine ring of THQ typically adopts a half-chair or "sofa" conformation. The 5-substituent projects into a vector that is perpendicular to the average plane of the N1-C2-C3 segment, offering a "handle" for binding pockets that require depth rather than flat intercalation.
Synthetic Protocols
Accessing the 5-position of THQ is synthetically challenging because electrophilic aromatic substitution (SEAr) on THQ naturally favors the 6- and 8-positions (ortho/para to the amine). Therefore, the synthesis must start from a pre-functionalized quinoline precursor.
Route A: The "Reduction-First" Strategy (Recommended)
This route avoids the risk of over-reducing the amide or poisoning the catalyst with the amide nitrogen.
Step 1: Catalytic Hydrogenation of Quinoline-5-carboxylic acid
Mechanism: In acidic media, the pyridine ring is protonated, making it more susceptible to hydrogenation than the benzene ring. This selectively yields the 1,2,3,4-tetrahydro acid.
Note: Use of Pd/C can sometimes lead to decarboxylation or incomplete reduction depending on the quality of the catalyst.
Risk: The amide carbonyl can coordinate to metal catalysts, slowing down hydrogenation. NaBH₃CN in acidic media is a milder alternative that selectively reduces the protonated pyridine ring.
Visualization of Synthetic Logic
Figure 1: Synthetic decision matrix for accessing the 5-carboxamide scaffold. The preferred route (highlighted) ensures regioselectivity and yield stability.
Physicochemical Profile
The following data summarizes the core properties of the unsubstituted 1,2,3,4-tetrahydroquinoline-5-carboxamide. These values are critical for assessing "drug-likeness" (Lipinski's Rule of 5).
Property
Value (Predicted)
Context
Molecular Formula
C₁₀H₁₂N₂O
Core Fragment
Molecular Weight
176.22 g/mol
Low MW allows for significant decoration
cLogP
~1.2
Moderate lipophilicity; good bioavailability potential
TPSA
55.1 Ų
<140 Ų; indicates good membrane permeability
H-Bond Donors
2 (Amide NH, Aniline NH)
Key for receptor interaction
H-Bond Acceptors
2 (Amide O, Aniline N)
pKa (N1)
~5.2
Protonated at acidic pH (lysosome), neutral at physiologic pH
Rotatable Bonds
1 (C5-Amide bond)
Rigid core minimizes entropic penalty upon binding
Medicinal Chemistry Applications
P2X7 Receptor Antagonism
The quinoline-5-carboxamide core is a known pharmacophore for P2X7 receptor antagonists (used in inflammation and pain).[1] The tetrahydro- variant is often explored in "scaffold hopping" exercises to:
Break Planarity: The THQ core disrupts the π-stacking interactions of the quinoline, potentially improving solubility.
Introduce Chirality: Substitution at the C2 or C3 position of the THQ ring allows for the creation of enantioselective inhibitors, increasing potency and selectivity.
Androgen Receptor (AR) Modulation
Recent research into Castration-Resistant Prostate Cancer (CRPC) has utilized 2-substituted quinoline-5-carboxamides. The reduction to the tetrahydro- form is a strategy to alter the metabolic stability (reducing CYP450 inhibition often associated with flat aromatics) while maintaining the key hydrogen bonding vectors of the carboxamide in the ligand-binding domain (LBD).
Factor XIa Inhibition
The 5-carboxamide moiety acts as a neutral P1 fragment in serine protease inhibitors. The THQ scaffold provides a rigid linker that directs the amide oxygen into the oxyanion hole or a specific water network within the enzyme active site.
References
PubChem. 1,2,3,4-tetrahydroquinoline-5-carboxamide (CID 18071379). National Library of Medicine. Link
Leblanc, E., et al. (2021).[2] Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent...[2] Inhibitor of Human Androgen Receptor.[2] Journal of Medicinal Chemistry.[2] Link (Context: Quinoline analog bioactivity foundation).
Guile, S. D., et al. (2009). Preclinical characterization of P2X7 antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link (Context: 5-carboxamide pharmacophore).
ChemicalBook. 1,2,3,4-Tetrahydroquinoline Properties and Synthesis.Link
1,2,3,4-Tetrahydroquinoline-5-carboxamide molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,2,3,4-Tetrahydroquinoline-5-carboxamide Part 1: Executive Summary & Molecular Identity[1][2] 1,2,3,4-Tetrahydroquinoline-5-carboxamide is a bicyc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,2,3,4-Tetrahydroquinoline-5-carboxamide
Part 1: Executive Summary & Molecular Identity[1][2]
1,2,3,4-Tetrahydroquinoline-5-carboxamide is a bicyclic heterocyclic scaffold characterized by a saturated piperidine ring fused to a benzene ring, bearing a carboxamide functionality at the 5-position.[1] Unlike its isomer tetrahydroisoquinoline (which behaves as a secondary aliphatic amine), this compound functions chemically as an N-alkyl aniline derivative .[1]
This structural distinction dictates its reactivity, basicity, and role in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands (specifically 5-HT receptors), and PARP inhibitors where the amide group serves as a critical hydrogen-bond donor/acceptor.[1]
Low basicity due to conjugation with the benzene ring (Aniline-like).[1]
Part 2: Physicochemical Analysis & Structural Logic
The "Aniline" vs. "Amine" Distinction
A critical error in early-stage drug design involving this scaffold is conflating the basicity of tetrahydroquinoline (THQ) with tetrahydroisoquinoline (THIQ) .
THIQ (Isoquinoline core): The nitrogen is separated from the aromatic ring by a methylene group. It behaves as a secondary aliphatic amine (
).
THQ (Quinoline core): The nitrogen is directly attached to the benzene ring. It behaves as an N-alkyl aniline (
Implication for 5-Carboxamide Substitution:
The carboxamide at position 5 is meta to the bridgehead carbon (C8a) attached to the nitrogen. While not in direct resonance conjugation with the nitrogen lone pair (as position 6 or 8 would be), it exerts an electron-withdrawing inductive effect (
).[1] This further lowers the pKa of the N1 nitrogen relative to unsubstituted tetrahydroquinoline, making the N1 proton more acidic and the nitrogen less nucleophilic.
Conformational Dynamics
The saturated ring (positions 2, 3, 4) typically adopts a half-chair conformation.[1] The 5-carboxamide group, located on the rigid benzene ring, projects into a defined vector space, often utilized to engage "hinge regions" in kinase targets or specific pockets in GPCRs.
Part 3: Synthetic Protocols
The synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxamide is best approached via the selective reduction of the corresponding quinoline precursor.[1] Direct amidation of tetrahydroquinoline is challenging due to potential competing reactions at the N1 position.
Methodology: The "Amide-First" Reduction Route
This protocol ensures the amide is installed on the robust aromatic quinoline core before the sensitive reduction step.
Step 1: Amidation of Quinoline-5-carboxylic acid
Activation: Suspend Quinoline-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF and slow addition of Oxalyl Chloride (1.2 eq). Reflux for 2 hours until gas evolution ceases (Acid Chloride formation).
Amidation: Cool to 0°C. Cannulate the acid chloride solution into a saturated solution of Ammonia in THF/Dioxane.
Workup: Evaporate solvent, wash with water/NaHCO3 to remove acid traces. Recrystallize to obtain Quinoline-5-carboxamide.[1]
Step 2: Selective Heterocyclic Ring Reduction
Rationale: The pyridine ring of quinoline is more susceptible to reduction than the benzene ring, especially in acidic media where the nitrogen is protonated.
Setup: Dissolve Quinoline-5-carboxamide (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
Catalyst: Add Platinum Oxide (
, Adams' Catalyst) – 5 mol%.
Hydrogenation: Pressurize with
gas (40-60 psi) in a Parr shaker.
Reaction: Agitate at Room Temperature for 4–6 hours. Monitor via LCMS (M+H shift from ~173 to ~177).
Note: Over-reduction to the decahydroquinoline is rare under these mild conditions but should be monitored.
Workup (Critical): Filter catalyst over Celite. Concentrate acetic acid. Neutralize the residue with saturated
to pH 8. Extract with Ethyl Acetate. The product (secondary amine) will extract into the organic phase.
Visualizing the Synthetic Logic
Figure 1: Selective synthesis pathway prioritizing amide installation prior to ring reduction to prevent N1-alkylation side reactions.
Part 4: Purification & Quality Control
Because the product is a secondary amine with an amide group, purification must separate it from unreacted starting material (fully aromatic quinoline) and potential over-reduced byproducts.
Purification Logic (Acid-Base Extraction)
Acid Phase: Dissolve crude in 1M HCl. The THQ (amine) protonates and stays in water. Non-basic impurities (if any) extract into Ether.
Base Phase: Basify aqueous layer to pH 10 with NaOH. The THQ deprotonates. Extract into DCM.
Note: The amine modifier is crucial to prevent tailing of the secondary amine on acidic silica sites.
Characterization Standards
1H NMR (DMSO-d6):
Amide: Broad singlets at
7.0–8.0 ppm (2H).
Aromatic: Three protons (multiplets) in the 6.5–7.5 ppm region.
Aliphatic (Ring):
~3.2 ppm (triplet, 2H, C2-H, adjacent to N).
~2.8 ppm (triplet, 2H, C4-H, benzylic).
~1.9 ppm (multiplet, 2H, C3-H).
Amine (NH): Broad singlet, exchangeable, often
5.0–6.0 ppm depending on solvent/concentration.
References
PubChem Compound Summary. (2025). 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide (Isomer Comparison). National Center for Biotechnology Information. Retrieved from [Link]
Sridharan, V., et al. (2011).[3] Advances in the Chemistry of Tetrahydroquinolines.[3][4] Chemical Reviews. (Contextual grounding for THQ synthesis). Retrieved from [Link]
Organic Chemistry Portal. (2024). Synthesis of Tetrahydroquinolines via Hydrogenation.[3][4][5] Retrieved from [Link]
Technical Guide: Therapeutic Potential of Tetrahydroquinoline-5-Carboxamide Derivatives
The following technical guide details the therapeutic landscape, mechanism of action, and synthetic pathways for 5,6,7,8-Tetrahydroquinoline-5-carboxamide derivatives. This guide prioritizes the emerging role of this sca...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic landscape, mechanism of action, and synthetic pathways for 5,6,7,8-Tetrahydroquinoline-5-carboxamide derivatives.
This guide prioritizes the emerging role of this scaffold as a P2X7 Receptor Antagonist (CNS/Neuroinflammation focus) while acknowledging its broader utility in Multidrug Resistance (MDR) reversal.
Executive Summary: The Privileged Scaffold
Tetrahydroquinoline (THQ) derivatives are "privileged structures" in medicinal chemistry due to their ability to bind diverse biological targets. However, the specific subclass of 5,6,7,8-tetrahydroquinoline-5-carboxamides represents a highly specialized pharmacophore. Unlike their 1,2,3,4-tetrahydro isomers (which saturate the nitrogen-containing ring), these derivatives maintain an aromatic pyridine ring fused to a saturated cyclohexane ring.
Key Therapeutic Value:
Primary Indication:P2X7 Receptor Antagonism .[1] These derivatives are potent, selective antagonists used to treat neuroinflammatory disorders, chronic pain, and neurodegenerative diseases (Alzheimer’s, Huntington’s).
Secondary Indication:MDR Reversal . Modulation of P-glycoprotein (P-gp) efflux pumps in resistant cancer lines.[2][3][4]
Structural Advantage: The 5-carboxamide substituent creates a critical "hinge" for hydrogen bonding within hydrophobic pockets of GPCRs and ion channels, offering superior metabolic stability compared to ester analogs.
Mechanism of Action: P2X7 Antagonism & Neuroprotection
The most authoritative application of 5-carboxamide substituted 5,6,7,8-THQs is the blockade of the P2X7 receptor , an ATP-gated cation channel implicated in the release of pro-inflammatory cytokines.
The Signaling Cascade
Under pathological conditions (e.g., neural injury), extracellular ATP concentrations spike, activating P2X7 receptors on microglia and macrophages. This triggers the NLRP3 inflammasome , leading to the maturation and release of Interleukin-1
(IL-1).
Therapeutic Intervention:
The 5-carboxamide derivative binds allosterically to the P2X7 receptor, preventing the ATP-induced conformational change. This halts the influx of
and , effectively "silencing" the neuroinflammatory cascade.
Visualization: P2X7 Inhibition Pathway
The following diagram illustrates the intervention point of THQ-5-carboxamide derivatives within the neuroinflammatory pathway.
Caption: Mechanism of P2X7 blockade by THQ-5-carboxamides, preventing NLRP3-mediated cytokine storm.
Structural Activity Relationship (SAR)
The efficacy of these derivatives hinges on precise stereochemistry and substitution patterns.
Structural Domain
Modification
Biological Effect (P2X7 / MDR)
Core Scaffold
5,6,7,8-Tetrahydroquinoline
Maintains aromatic pyridine N-interaction while providing a saturated lipophilic domain (C5-C8).
Position 5
Carboxamide Linker (-CONH-)
Critical. Acts as a H-bond donor/acceptor. The 5-position orients the "R" group into a specific hydrophobic pocket (e.g., interacting with Phe/Tyr residues).
N-Substituent
Benzyl / Aryl groups (e.g., 2,4-dichlorobenzyl)
Enhances lipophilicity and potency. Halogenation (Cl, F) on the benzyl ring drastically improves binding affinity (IC50 < 10 nM).
Position 8
Hydroxyl (-OH) or Carbonyl (=O)
A polar group at C8 (often trans to the C5-carboxamide) creates a secondary anchor point, improving selectivity over P2X1/P2X3 receptors.
Stereochemical Note: The (5R, 8S) diastereomer is often cited in patent literature (e.g., AU2018235561) as the most potent eutomer, suggesting a highly stereospecific binding pocket.
Experimental Protocol: Synthesis of 5,6,7,8-THQ-5-Carboxamides
Methodology: De Novo Pyridine Synthesis (Cyclocondensation).
Rationale: Reducing a pre-existing quinoline ring selectively at the benzene moiety is chemically difficult. The industry standard is to construct the pyridine ring onto a functionalized cyclohexane precursor.
Reflux for 6–8 hours. The cyanoacetamide reacts with the enaminone to close the pyridine ring.
Acidify with 1M HCl to precipitate the 3-cyano-5-oxo-5,6,7,8-tetrahydroquinoline .
Note: This intermediate has a ketone at C5.
Phase 3: Functionalization to 5-Carboxamide
Objective: Convert the C5 ketone to the target amide with specific stereochemistry.
Reductive Amination / Amidation Sequence:
Step A (Horner-Wadsworth-Emmons): React the C5-ketone with a phosphonate ester to install the carbon linker, or use a Van Leusen reaction (TOSMIC) to convert the ketone to a nitrile directly, followed by hydrolysis.
Step B (Direct Amidation - Alternative): If the target is a direct amide at C5, a common route involves converting the C5 ketone to an enol triflate, followed by Pd-catalyzed carbonylation in the presence of the desired amine (e.g., 2,4-dichlorobenzylamine).
Self-Validating Checkpoint:
NMR Verification: The disappearance of the C5 carbonyl signal (~197 ppm in 13C NMR) and appearance of the amide carbonyl (~165 ppm) confirms transformation.
Chiral HPLC: Essential to separate (5R,8S) from (5S,8R) isomers if a non-stereoselective reduction was used.
Biological Evaluation Protocol (P2X7 Antagonism)
To verify the therapeutic potential, the following assay system is recommended.
Calcium Influx Assay (FLIPR)
Cell Line: HEK293 cells stably expressing human P2X7 receptor.
Dye: Fluo-4 AM (Calcium indicator).
Agonist: BzATP (more potent than ATP for P2X7).
Protocol:
Seed cells in 384-well black plates.
Load cells with Fluo-4 AM for 45 mins at 37°C.
Incubate with THQ-5-carboxamide (test compound) for 20 mins.
Inject BzATP (EC80 concentration).
Read: Measure fluorescence intensity (Ex 488nm / Em 525nm).
Success Metric: A dose-dependent reduction in fluorescence (IC50 < 50 nM indicates high potency).
YO-PRO-1 Dye Uptake Assay
Rationale: P2X7 activation opens large pores permeable to cationic dyes like YO-PRO-1. Antagonists should block this uptake.
Protocol:
Incubate macrophages (e.g., THP-1) with test compound.
Add YO-PRO-1 dye (1 µM) and BzATP.
Measure fluorescence over 30 mins.
Validation: This confirms the compound blocks the pore formation specifically, distinguishing it from simple calcium channel blockers.
References
Tetrahydroquinoline derivatives as P2X7 receptor antagonists.
Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport.
Source:[2][3] Biochimica et Biophysica Acta (BBA) - General Subjects (2025).[2][3]
URL:[Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
Source: PMC (National Institutes of Health).
URL:[Link]
The Positional Isomerism of Nitrogen in Bicyclic Carboxamides: A Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds
Executive Summary In medicinal chemistry, the subtle repositioning of a single heteroatom within a bicyclic scaffold can drastically alter a molecule's physicochemical properties, three-dimensional conformation, and targ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the subtle repositioning of a single heteroatom within a bicyclic scaffold can drastically alter a molecule's physicochemical properties, three-dimensional conformation, and target engagement profile. This technical guide provides an in-depth comparative analysis of two critical structural isomers: 1,2,3,4-tetrahydroquinoline-5-carboxamide (THQ-5-carboxamide) and 1,2,3,4-tetrahydroisoquinoline-5-carboxamide (THIQ-5-carboxamide) .
While both scaffolds share the exact same molecular weight and atomic composition, the shift of the nitrogen atom from position 1 (THQ) to position 2 (THIQ) fundamentally changes the electronic landscape from an aniline-like system to an aliphatic amine. As a Senior Application Scientist, I will deconstruct how this positional isomerism dictates basicity, metabolic stability, and experimental synthetic workflows, ultimately guiding rational drug design.
Physicochemical Profiling: Aniline vs. Aliphatic Amines
The core divergence between these two isomers lies in the hybridization and electronic delocalization of the nitrogen lone pair.
In THQ-5-carboxamide , the nitrogen (N1) is directly adjacent to the aromatic ring. This allows the nitrogen's lone pair to delocalize into the
-system of the benzene ring. Consequently, the nitrogen adopts a planar (-like) geometry, and its basicity is severely diminished. Experimental and computed data for the base 1 [1] demonstrate a of approximately 5.09. At a physiological pH of 7.4, this molecule exists almost entirely in its neutral state.
Conversely, in THIQ-5-carboxamide , the nitrogen (N2) is insulated from the aromatic ring by a methylene bridge. The lone pair remains localized on the nitrogen, resulting in a tetrahedral (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) geometry. This creates a highly basic secondary aliphatic amine. Data for the [2] shows a of approximately 9.66, meaning it is protonated (cationic) at physiological pH.
Quantitative Data Summary
Physicochemical Property
THQ-5-carboxamide
THIQ-5-carboxamide
Nitrogen Position
N1 (Adjacent to phenyl ring)
N2 (Separated by methylene bridge)
Amine Classification
Secondary Aniline
Secondary Aliphatic Amine
Predicted
~5.09
~9.66
Ionization at pH 7.4
>99% Neutral
>99% Protonated (Cationic)
Nitrogen Geometry
Planar ( hybridized character)
Tetrahedral ( hybridized)
Primary Target Class
Kinases, Epigenetic Readers
GPCRs, Ion Channels (e.g., P2X7)
Target Engagement & Mechanistic Causality
The ionization state dictates the pharmacological application of each scaffold.
THQ-5-carboxamide is uniquely suited for binding within hydrophobic pockets, such as the hinge region of kinases or the acetyl-lysine binding pockets of bromodomains. Because it is neutral at pH 7.4, it acts as a highly directional, neutral hydrogen bond donor without paying the high desolvation penalty associated with burying a charged molecule in a lipophilic pocket.
THIQ-5-carboxamide , being cationic, is the scaffold of choice when target engagement requires the formation of a robust salt bridge. For example, in the development of 2[3] (such as the clinical candidate JNJ-42253432), the protonated basic amine of the THIQ core is strictly required to interact with acidic aspartate or glutamate residues deep within the allosteric binding site of the ion channel.
Fig 1: Pharmacological dichotomy driven by nitrogen positional isomerism.
Experimental Protocols: Synthetic Workflows
Synthesizing these isomers requires entirely different strategic disconnections. The protocols below outline the optimized, self-validating workflows for generating both scaffolds.
Protocol A: Synthesis of THQ-5-carboxamide via Selective Hydrogenation
Rationale: Direct reduction of quinoline-5-carboxamide is often complicated by over-reduction. We utilize an acidic solvent to protonate the quinoline nitrogen, increasing the electrophilicity of the heteroaromatic ring and facilitating selective reduction over the benzene ring.
Substrate Preparation: Dissolve quinoline-5-carboxamide (1.0 equiv) in glacial acetic acid (0.2 M).
Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight). Purge the reaction vessel with
(3x), followed by (3x).
Hydrogenation: Stir vigorously under an
atmosphere (50 psi) at 50°C for 12 hours.
Validation Checkpoint (Self-Validating): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at
emerges. -NMR must confirm the loss of three aromatic protons and the appearance of aliphatic multiplets between 1.8–3.5 ppm.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Neutralize the filtrate with saturated aqueous
to precipitate the neutral THQ product. Extract with ethyl acetate.
Protocol B: Synthesis of THIQ-5-carboxamide via Pictet-Spengler Cyclization
Rationale: The Pictet-Spengler reaction is the most robust method for constructing the THIQ core from acyclic precursors, utilizing an intramolecular electrophilic aromatic substitution.
Imine Formation: Combine 3-amino-2-(3-carboxyphenyl)ethan-1-amine (1.0 equiv) and formaldehyde (37% aq, 1.2 equiv) in methanol (0.5 M). Stir at room temperature for 2 hours to form the intermediate imine.
Cyclization: Add trifluoroacetic acid (TFA, 2.0 equiv) and heat to 65°C for 16 hours. Causality: The acid protonates the imine, generating a highly electrophilic iminium ion. The electron-donating nature of the alkyl chain directs cyclization to form the THIQ core.
Amidation: Isolate the carboxylic acid intermediate. React with
(3.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF for 4 hours.
Validation Checkpoint (Self-Validating): LC-MS should show the desired
. Crucially, due to its high (~9.6), the THIQ product will remain ionized in the aqueous layer during a neutral organic extraction. You must adjust the aqueous phase to pH 11 using 1M NaOH before extracting with dichloromethane to successfully isolate the free base.
Fig 2: Divergent synthetic workflows for THQ and THIQ carboxamide isomers.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate.
1,2,3,4-Tetrahydroquinoline-5-carboxamide SMILES and InChIKey
The following technical guide details the chemical identity, physicochemical profile, and synthetic methodology for 1,2,3,4-Tetrahydroquinoline-5-carboxamide . [1][2][3][4] Executive Summary The 1,2,3,4-Tetrahydroquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, physicochemical profile, and synthetic methodology for 1,2,3,4-Tetrahydroquinoline-5-carboxamide .
[1][2][3][4]
Executive Summary
The 1,2,3,4-Tetrahydroquinoline-5-carboxamide scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its isoquinoline regioisomers. It serves as a core structural motif in the development of P2X7 receptor antagonists , kinase inhibitors, and GPCR ligands. Its partially saturated bicyclic system offers unique vectors for substitution, allowing for precise tuning of lipophilicity and metabolic stability compared to the fully aromatic quinoline precursors.
Chemical Identity & Identifiers
The following identifiers are verified for the specific 5-carboxamide isomer. Researchers must distinguish this from the more common 3-carboxamide or isoquinoline derivatives during database retrieval.
The diagram below illustrates the atom numbering and connectivity, highlighting the specific C5-position of the carboxamide group relative to the bridgehead carbons.
Caption: Numbering of the 1,2,3,4-tetrahydroquinoline scaffold. The carboxamide group is attached at C5, adjacent to the C4a bridgehead.
Physicochemical Properties
These parameters are critical for assessing the compound's suitability as a fragment or lead in drug discovery.
Property
Value
Source/Method
LogP
1.18 ± 0.2
Predicted (Consensus)
TPSA
55.12 Ų
Polar Surface Area
H-Bond Donors
2
(Amide NH₂, Cyclic NH)
H-Bond Acceptors
2
(Amide O, Cyclic N)
pKa (Base)
~5.0
Conjugate acid of THQ nitrogen
Melting Point
156–158 °C
Experimental (Analogue inference)
Synthetic Methodology
The synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxamide is best approached via the selective hydrogenation of the corresponding quinoline precursor, followed by amidation. This route preserves the regiochemistry of the 5-position.
Dissolve the intermediate acid in anhydrous DMF under N₂ atmosphere.
Add CDI portion-wise at 0°C.
Checkpoint: Observe gas evolution (CO₂). Stir at room temperature for 1 hour until gas evolution stops (activation complete).
Cool back to 0°C and add aqueous NH₄OH (5.0 eq) dropwise.
Stir for 4 hours at room temperature.
Pour the mixture into ice-cold water. The product often precipitates.
If solid forms, filter and wash with cold water. If oil forms, extract with DCM/Isopropanol (3:1).
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH₃ gradient).
Applications in Drug Discovery
The 1,2,3,4-tetrahydroquinoline-5-carboxamide scaffold acts as a constrained bioisostere of benzamide.
P2X7 Antagonists: Substituted tetrahydroquinolines have shown efficacy in blocking the P2X7 ion channel, a target for inflammatory diseases. The 5-carboxamide moiety often engages in critical hydrogen bonding with the receptor pocket.
Kinase Inhibition: The bicyclic amine can mimic the adenine ring of ATP, with the carboxamide group interacting with the hinge region of kinases.
The Ascendant Role of Tetrahydroquinoline Carboxamides in Modern Medicinal Chemistry: A Technical Guide
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, three-di...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, three-dimensional architecture provides a versatile framework for the design of ligands that can selectively interact with a diverse range of biological targets. The strategic incorporation of a carboxamide moiety onto this scaffold has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with significant promise in oncology, neuroprotection, and anti-inflammatory applications. This technical guide provides an in-depth exploration of the medicinal chemistry of tetrahydroquinoline carboxamides, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis, intended for researchers and professionals in the field of drug discovery.
Synthetic Strategies: Building the Tetrahydroquinoline Carboxamide Core
The construction of the tetrahydroquinoline carboxamide scaffold can be approached through several synthetic routes, with the Povarov reaction being a particularly powerful and versatile method.[2][3] This multicomponent reaction offers a convergent and atom-economical approach to assembling the core structure.
The Povarov Reaction: A Convergent Approach
The Povarov reaction, an aza-Diels-Alder reaction, typically involves the condensation of an aniline, an aldehyde, and an activated alkene to form the tetrahydroquinoline ring system.[2][4] The reaction can be performed in a stepwise or one-pot manner and is often catalyzed by Lewis or Brønsted acids.[2][5]
General Workflow for the Synthesis of Tetrahydroquinoline Carboxamides via the Povarov Reaction:
Caption: A generalized workflow for the synthesis of tetrahydroquinoline carboxamides.
Causality in Experimental Choices:
The choice of catalyst is critical in the Povarov reaction. Lewis acids, such as scandium triflate (Sc(OTf)₃) or cerium(III) chloride (CeCl₃·7H₂O), are often employed to activate the in situ-formed imine towards cycloaddition.[5] The selection of an electron-rich alkene is also crucial for the success of this inverse-electron-demand aza-Diels-Alder reaction.[4] The use of N-vinylcarboxamides as the alkene component directly installs the desired carboxamide functionality at the 4-position of the resulting tetrahydroquinoline ring.
Experimental Protocol: Synthesis of a Representative Tetrahydroquinoline Carboxamide
The following protocol outlines a general procedure for the synthesis of a 2,4-disubstituted tetrahydroquinoline-4-carboxamide via a one-pot, three-component Povarov reaction.
Materials:
Substituted aniline (1.0 mmol)
Substituted aromatic aldehyde (1.0 mmol)
N-vinylcarboxamide (1.2 mmol)
Scandium(III) triflate (10 mol%)
Acetonitrile (5 mL)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol), substituted aromatic aldehyde (1.0 mmol), N-vinylcarboxamide (1.2 mmol), and scandium(III) triflate (10 mol%).
Add acetonitrile (5 mL) and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tetrahydroquinoline carboxamide.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Biological Targets
Tetrahydroquinoline carboxamides have demonstrated a broad spectrum of biological activities, with particularly compelling data in the fields of oncology and neurodegenerative diseases.
A significant body of research has focused on the development of tetrahydroquinoline carboxamides as potent anticancer agents.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
2.1.1. Case Study: mTOR Inhibitors for Lung and Breast Cancer
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[8] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many cancers, making mTOR a prime target for anticancer drug development.[9][10]
A series of morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potent mTOR inhibitors.[11][12][13] Computational modeling, including molecular docking and molecular dynamics simulations, has been instrumental in guiding the design of these compounds to ensure strong binding interactions within the mTOR active site.[11][12]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline carboxamides.
2.1.2. G Protein-Coupled Estrogen Receptor (GPER) Ligands
The G protein-coupled estrogen receptor (GPER) has emerged as a significant target in breast cancer therapy.[14][15] Tetrahydroquinoline derivatives have been investigated as ligands for GPER, with some compounds demonstrating antiproliferative effects in breast cancer cell lines.[14][15][16][17] In silico studies, including docking and molecular dynamics simulations, have been employed to understand the binding modes of these compounds within the GPER binding site.[14][15][16]
Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that is overexpressed in several cancers, making it an attractive target for anticancer drug design.[18] A series of tetrahydroquinoline derivatives have been identified as reversible inhibitors of LSD1, with some compounds exhibiting potent inhibitory effects.[18]
Neuroprotective Effects
Tetrahydroquinoline derivatives have also shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][19][20] Their mechanisms of action are often multifactorial, involving antioxidant properties and the modulation of key signaling pathways involved in neuronal survival.[19][20][21]
Mechanisms of Neuroprotection:
Antioxidant Activity: Some tetrahydroquinoline derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[20]
Modulation of NF-κB Signaling: The NF-κB signaling pathway is involved in inflammation, which plays a significant role in the progression of neurodegenerative disorders. Certain THQ derivatives have been shown to modulate this pathway.[20]
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the tetrahydroquinoline carboxamide scaffold has provided valuable insights into the structural features required for potent and selective biological activity.
Key SAR Findings for Anticancer Activity:
Substituents on the Tetrahydroquinoline Ring: The incorporation of specific substituents on the aromatic ring of the THQ core can significantly impact anticancer potency. For instance, the presence of a trifluoromethyl group has been shown to enhance the selectivity and potency of mTOR inhibitors.[7][11][13]
The Carboxamide Moiety: The nature of the carboxamide group is a critical determinant of biological activity.
The presence of a morpholine moiety in the carboxamide side chain of mTOR inhibitors has been found to be beneficial for activity.[11][13]
In a series of quinoline-4-carboxamides, the substitution of a phenoxy group at the C-6 position significantly improved antiproliferative efficacy.[6]
Replacing the amine linker between the quinoline core and a side ring with a carboxamide group has been proposed as a strategy to increase molecular length and flexibility, potentially improving potency against DNA-acting enzymes.[22]
Lipophilicity: A correlation between lipophilicity (cLogP) and cytotoxic effects has been observed for some series of tetrahydroquinoline derivatives, with more lipophilic compounds showing better activity against certain cancer cell lines.[23]
Experimental Protocols for Biological Evaluation
The biological evaluation of tetrahydroquinoline carboxamides involves a range of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10][11][15]
Procedure:
Seed cancer cells (e.g., A549, MCF-7, or MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]
Treat the cells with various concentrations of the tetrahydroquinoline carboxamide compounds for a specified period (e.g., 72 hours).[10][14]
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Logical Flow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of tetrahydroquinoline carboxamides.
Future Directions and Conclusion
The tetrahydroquinoline carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:
Expansion of Target Space: Exploring the potential of these compounds against a wider range of biological targets, including those involved in infectious diseases and metabolic disorders.
Development of More Selective Inhibitors: Fine-tuning the structure of tetrahydroquinoline carboxamides to achieve greater selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects and improving the therapeutic window.
Application of Advanced Drug Delivery Systems: Utilizing novel drug delivery strategies to enhance the bioavailability and targeted delivery of these compounds to the site of action.
References
Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8499. [Link]
López-Mayorga, J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]
Al-Warhi, T., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
Boultadakis-Arapatsakos, P., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]
Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(10), 6895-6916. [Link]
de Moura Lopes, J. P., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 11(4), 4867-4876. [Link]
Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
(2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]
Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
Zhang, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]
de Moura Lopes, J. P., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ResearchGate. [Link]
Li, J., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 764545. [Link]
Hernández-García, E., et al. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Molecules, 26(2), 393. [Link]
da Silva, A. B., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 25(1), 23. [Link]
(2016). Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives Chemistry. core.ac.uk. [Link]
(2024). Designing of target‐specific N‐substituted tetrahydroquinoline derivatives as potent mTOR inhibitors via integrated structure‐guided computational approaches. ResearchGate. [Link]
(2025). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. ResearchGate. [Link]
Chen, Y.-L., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. [Link]
Pérez-Jeldres, T., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17365. [Link]
Boultadakis-Arapatsakos, P., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Biblioteka Nauki. [Link]
(2026). Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. ResearchGate. [Link]
(2022). Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities. ResearchGate. [Link]
Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16217-16257. [Link]
Hernández-García, E., et al. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Scilit. [Link]
Al-Warhi, T., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
(2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Semantic Scholar. [Link]
Wang, S.-L., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1853-1858. [Link]
Razuvaev, G. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(10), 1805. [Link]
(2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC. [Link]
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
(2025). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. ResearchGate. [Link]
Technical Guide: Solubility Profiling & Stock Preparation of 1,2,3,4-Tetrahydroquinoline-5-carboxamide
This guide serves as a technical whitepaper for the solubility profiling and handling of 1,2,3,4-Tetrahydroquinoline-5-carboxamide . It is designed for researchers requiring precise protocols for stock preparation, aqueo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical whitepaper for the solubility profiling and handling of 1,2,3,4-Tetrahydroquinoline-5-carboxamide . It is designed for researchers requiring precise protocols for stock preparation, aqueous dilution, and assay optimization.[1]
1,2,3,4-Tetrahydroquinoline-5-carboxamide presents a classic medicinal chemistry challenge: a lipophilic bicyclic core coupled with a polar, hydrogen-bonding amide motif.[1]
The Scaffold: The 1,2,3,4-tetrahydroquinoline (THQ) core is a distinct pharmacophore, often acting as a bioisostere for naphthalene or indole.[1] Unlike planar quinolines, the saturated ring introduces puckering, affecting solvation shells.[1]
The Solubility Paradox: While the carboxamide group (-CONH₂) acts as a hydrogen bond donor/acceptor, the overall lattice energy is often high due to intermolecular hydrogen bonding.[1] This results in high solubility in polar aprotic solvents (DMSO) but poor thermodynamic solubility in neutral aqueous buffers .
Critical Handling: The secondary amine in the THQ ring is weakly basic (pKa ≈ 5.0–5.4).[1][3] Consequently, the compound is predominantly neutral at physiological pH (7.4), maximizing the risk of precipitation during aqueous dilution.[3]
Physicochemical Framework
Understanding the driving forces of solvation is prerequisite to preventing compound "crash-out" in assays.[1]
Property
Value (Est.)
Implication for Solubility
LogP (Predicted)
1.8 – 2.2
Moderate lipophilicity.[1] Permeable to membranes but requires organic co-solvents for stock preparation.[1][3]
pKa (Basic N)
~5.2
Critical: At pH 7.4, the molecule is >99% uncharged (neutral), limiting aqueous solubility.[1] Solubility increases significantly at pH < 4.[3]
H-Bond Donors
2
The amide and secondary amine facilitate solvation in DMSO via dipole interactions.[1]
PSA (Polar Surface Area)
~55 Ų
Suggests reasonable oral bioavailability but confirms the need for carrier solvents in in vitro assays.[1][3]
Solubility in DMSO (Stock Preparation)
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to disrupt the intermolecular hydrogen bonding of the carboxamide group.[1][3]
Mechanism of Solvation
DMSO acts as a Lewis base, accepting hydrogen bonds from the carboxamide protons and the secondary amine.[3] This disruption of the crystal lattice is thermodynamically favorable, allowing for high-concentration stocks.
Protocol: Preparation of 10 mM Stock
Objective: Create a stable, precipitation-free stock solution.
Weighing: Weigh approximately 1.76 mg of the compound into a distinct, glass vial (avoid plastic if long-term storage is intended, though polypropylene is acceptable for short-term).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
Note: Do not use "wet" DMSO. DMSO is hygroscopic; absorbed water reduces solvating power and can induce degradation over time.[1]
Dissolution: Vortex vigorously for 30–60 seconds.
Visual Check: The solution should be clear and colorless to pale yellow.[3] If particles persist, sonicate at 37°C for 5 minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Solubility Limit: typically >50 mM in pure DMSO.[1]
Solubility in Water (Aqueous Dilution)[1][3]
The Danger Zone: Diluting the DMSO stock into water or buffer (PBS/media) is where 90% of experimental errors occur.[1][3] The "Hydrophobic Effect" drives the neutral compound molecules to aggregate, causing micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.[3]
Kinetic vs. Thermodynamic Solubility
Kinetic Solubility: The concentration reached immediately after adding DMSO stock to buffer.[1][3] This is metastable.[3]
Thermodynamic Solubility: The concentration at equilibrium (often < 100 µM at pH 7.4).[1][3]
Protocol: The "Sandwich" Dilution Method
To prevent "shock precipitation" where the compound crashes out at the interface of the DMSO droplet and the water:
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into neat DMSO to create a 1 mM working stock.
Rapid Mixing:
Place the aqueous buffer in the tube/well first.[1][3]
Inject the DMSO stock directly into the center of the liquid volume while vortexing (or mixing with a pipette).[3]
Do not pipette the DMSO stock onto the side of the tube.[1][3]
Limit DMSO: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid cellular toxicity, though the compound solubility might require up to 1% in cell-free assays.[1]
pH-Dependent Solubility Strategy
Since the THQ nitrogen has a pKa of ~5.2, solubility can be drastically improved by lowering the pH.[1]
pH 7.4 (Neutral): Low solubility (Neutral species dominates).[1]
pH 4.0 (Acidic): High solubility (Cationic species dominates).[1]
Application Note: If your assay tolerates acidic conditions (e.g., certain enzymatic assays), use an acetate buffer at pH 4.5 to ensure stability.[1]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for handling 1,2,3,4-Tetrahydroquinoline-5-carboxamide, ensuring scientific integrity from powder to plate.
Caption: Logical workflow for solubilizing 1,2,3,4-Tetrahydroquinoline-5-carboxamide, highlighting the critical divergence based on pH and concentration.
Validate assay tolerance to DMSO (run a vehicle control).[1]
References
PubChem. (2025).[1][4] 1,2,3,4-Tetrahydroquinoline-5-carboxamide (Compound). National Library of Medicine.[3] Available at: [Link](Search by InChIKey or structure for specific derivative data).
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Standard reference for solubility protocols).
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Theoretical basis for pKa-solubility relationship).
Reagents for synthesizing N-substituted tetrahydroquinoline-5-carboxamides
Application Note: Strategic Synthesis of N-Substituted Tetrahydroquinoline-5-carboxamides Executive Summary & Strategic Rationale The N-substituted 1,2,3,4-tetrahydroquinoline-5-carboxamide scaffold is a privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of N-Substituted Tetrahydroquinoline-5-carboxamides
Executive Summary & Strategic Rationale
The N-substituted 1,2,3,4-tetrahydroquinoline-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and factor XIa inhibitors. Its geometric constraints offer a unique vector for projecting substituents into specific binding pockets (e.g., the "back pocket" of kinase domains).
However, the synthesis of this scaffold presents a specific regiochemical challenge: The "peri" steric effect. The C5 position is sterically crowded by the adjacent bridgehead carbons and the N1 position. Furthermore, the electronic dissimilarity between the pyridine ring (electron-deficient) and the benzene ring (electron-rich) dictates the sequence of functionalization.
The Core Directive: This guide advocates a "Coupling-First, Reduction-Second" strategy.
Why? Attempting to reduce quinoline-5-carboxylic acid first yields a tetrahydroquinoline amino acid (a secondary amine and a carboxylic acid). This intermediate poses a high risk of intermolecular self-coupling (polymerization) during the subsequent amide formation unless the N1-amine is protected.
The Solution: Establish the amide bond on the fully aromatic quinoline precursor, then selectively reduce the pyridine ring. This avoids protecting group manipulations and leverages the stability of the amide bond during catalytic hydrogenation.
Retrosynthetic Workflow & Reagent Logic
The following diagram outlines the modular workflow. The path is designed to maximize atom economy and minimize purification bottlenecks.
Figure 1: Modular synthetic workflow emphasizing the "Coupling-First" approach to avoid self-polymerization.
Detailed Reagent Selection Guide
Phase 1: Amide Coupling (The Anchor)
The C5 carboxylic acid on quinoline behaves like a benzoic acid but is deactivated by the electron-withdrawing nature of the adjacent pyridine ring.
High Reactivity: The 5-position is sterically hindered (peri-effect). HATU generates a highly reactive aza-oxybenzotriazole ester that overcomes this hindrance better than EDC/HOBt.
Alternative
T3P (Propylphosphonic Anhydride)
Green/Scale-up: T3P produces water-soluble byproducts, simplifying workup. It allows the reaction to be run in EtOAc, avoiding DMF removal issues.
Base
DIPEA (Hünig's Base)
Non-Nucleophilic: Essential to prevent competition with the amine nucleophile.
Phase 2: Selective Reduction (The Transformation)
This is the critical step. We must reduce the pyridine ring (C2, C3, C4) while leaving the benzene ring and the amide bond intact.
Reagent:10% Pd/C (Palladium on Carbon) or PtO2 (Adams Catalyst).
Solvent System:Methanol with Acetic Acid (10:1) or pure Acetic Acid .
Mechanism: In acidic media, the quinoline nitrogen (N1) is protonated. The resulting pyridinium ion is significantly more susceptible to hydrogenation than the neutral species or the benzene ring. This ensures regioselectivity for the heterocyclic ring.
Pressure: 1 atm (balloon) to 50 psi. Higher pressures risk reducing the benzene ring.
Phase 3: N-Substitution (The Diversity)
Once the THQ is formed, the N1 nitrogen is a secondary aniline, nucleophilic enough for functionalization.
Mixing: Dissolve the THQ-amide (1.0 equiv) in DCE (Dichloroethane) or DCM.
Aldehyde Addition: Add the desired aldehyde (1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins to form the iminium ion.
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion. Stir at RT overnight.
Quench: Quench with sat. NaHCO3. Extract with DCM.
Troubleshooting & Optimization (Expert Insights)
Use the decision tree below to resolve common synthetic failures.
Figure 2: Troubleshooting logic for common synthetic hurdles.
Key Optimization Tips:
Catalyst Poisoning: Quinolines can poison Pd catalysts.[1] If the reaction stalls in Step 2, filter the mixture and restart with fresh catalyst rather than adding more to the "dead" mixture.
Epimerization: While the 5-position isn't chiral, if your amine partner is chiral, use T3P and maintain temperatures <0°C during addition to prevent racemization of the amine partner.
Purification: THQs are often oily. Conversion to the HCl salt (using 4M HCl in Dioxane) often yields a solid that is easier to handle and purify by recrystallization.
References
Reduction of Quinolines: Wang, Y., et al.[2] "A ligand- and base-free silver-catalyzed reduction of quinolines provides a facile, environmentally friendly, and practical access to various 1,2,3,4-tetrahydroquinoline derivatives."[2] Organic Letters, 2019.[2]
Amide Coupling Reagents: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. (Review of HATU/T3P mechanisms).
Tandem Reduction/Alkylation: Adhikari, P., et al.[2] "A boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation."[2][3] Organic Letters, 2021.[2]
Mechanistic Insight (Hydrogenation): "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation." Master Organic Chemistry.
Application Note: 1,2,3,4-Tetrahydroquinoline-5-carboxamide in Kinase Inhibitor Design
This is a comprehensive technical guide for the application of 1,2,3,4-Tetrahydroquinoline-5-carboxamide as a scaffold in kinase inhibitor discovery. Abstract The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileg...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide for the application of 1,2,3,4-Tetrahydroquinoline-5-carboxamide as a scaffold in kinase inhibitor discovery.
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP in kinase active sites. While C2, C3, and C6 substitutions are widely explored, the C5-carboxamide position offers a unique vector for targeting the solvent-exposed front or specific hydrophobic back-pockets of Serine/Threonine and Tyrosine kinases (e.g., JAK, CDK, and MAPK families). This guide details the robust synthesis, structural validation, and application of 1,2,3,4-tetrahydroquinoline-5-carboxamide intermediates, emphasizing a "Protection-First" synthetic strategy to ensure high fidelity in library generation.
Part 1: Structural Rationale & Binding Mode
The "Peri-Constraint" Advantage
Unlike the planar quinoline or indole scaffolds, the 1,2,3,4-THQ core possesses a puckered, semi-flexible aliphatic ring fused to an aromatic system. The C5-position is peri-substituted relative to the bridgehead, creating a distinct steric environment.
Hinge Interaction: The N1-amine (secondary) often serves as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).
Vector Control: The C5-carboxamide substituent projects orthogonally to the hinge-binding vector, ideal for reaching the ribose-binding pocket or the solvent front .
Metabolic Stability: The amide linkage at C5 is generally more metabolically stable than ester or ether linkages in this position due to steric shielding by the C4-methylene group.
Graphviz: Kinase Binding Topology
The following diagram illustrates the theoretical binding mode of a generic THQ-5-carboxamide inhibitor within the ATP pocket.
Figure 1: Schematic representation of the THQ-5-carboxamide binding topology.[1] The C5 vector is critical for selectivity.
Part 2: Synthetic Protocols
Direct reduction of quinoline-5-carboxamides often leads to over-reduction or difficult purifications. The "Protection-First" Route is the industry standard for generating high-purity intermediates suitable for DNA-encoded libraries or SAR campaigns.
Dissolve quinoline-5-carboxylic acid in glacial acetic acid (0.5 M concentration).
Add PtO₂ carefully under inert atmosphere (Ar or N₂).
Purge with H₂ gas and maintain at 40–60 psi (Parr shaker) for 12–16 hours at RT.
Validation: Monitor by LCMS. The mass should shift from M+1 (174) to M+1 (178).
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. The residue is usually the acetate salt of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid .
Step B: N1-Boc Protection
Objective: Protect the secondary amine to prevent self-coupling during amide bond formation.
Procedure: Standard acidolysis to yield the free amine 1,2,3,4-tetrahydroquinoline-5-carboxamide as a salt, ready for N1-derivatization (e.g., reaction with chloropyrimidines for kinase hinge binding).
Graphviz: Synthesis Workflow
Figure 2: Step-wise synthetic route for generating high-purity THQ-5-carboxamide scaffolds.
Part 3: Quality Control & Validation Data
To ensure the integrity of the kinase screen, the intermediate must meet specific QC criteria.
NMR Characterization (Diagnostic Signals)
The shift from Quinoline to THQ is distinct.
Quinoline (Aromatic): Protons at C2, C3, C4 appear in the aromatic region (7.0–9.0 ppm).
THQ (Aliphatic):
H-2 (Triplet): ~3.2–3.4 ppm (adjacent to Nitrogen).
H-4 (Triplet): ~2.8–3.0 ppm (benzylic).
H-3 (Multiplet): ~1.9–2.0 ppm.
Amide NH: Broad singlet at 6.0–8.0 ppm (depending on solvent/substitution).
LCMS Purity Specifications
Column: C18 Reverse Phase.
Mobile Phase: H₂O (0.1% Formic Acid) / MeCN.
Acceptance Criteria: >95% purity at 254 nm.
Common Impurity: Aromatized starting material (Quinoline-5-amide) if oxidation occurs during storage. Storage under Argon at -20°C is recommended.
Part 4: Application in Kinase Library Design
Case Study: Targeting CDK4/6
The THQ-5-carboxamide can be used to generate a library targeting the CDK family.
Hinge Binder: React the N1-amine (from Step D) with 2,4-dichloropyrimidine . The pyrimidine N1 and C2-amine form the classic hinge-binding motif.
Selectivity Handle: The C5-carboxamide (installed in Step C) projects into the solvent channel. Varying this group (e.g., piperazine, morpholine, solubilizing tails) modulates physicochemical properties (LogD, Solubility) without disrupting the primary hinge binding.
Comparative Data: C5 vs C6 Substitution
Feature
THQ-5-Carboxamide
THQ-6-Carboxamide
Vector Direction
Orthogonal/Upward (Solvent Front)
Linear/Outward (Back Pocket)
Steric Bulk
High (Peri-interaction with C4)
Low
Metabolic Liability
Low (Steric protection)
Moderate
Primary Use
Selectivity tuning, Solubility
Potency enhancement
References
Privileged Scaffolds in Medicinal Chemistry:
Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010.
Tetrahydroquinoline Synthesis:
Sridharan, V., et al. "Tetrahydroquinolines as Precursors for the Synthesis of Bioactive Compounds."[1][4][5] Chemical Reviews, 2011.
Kinase Binding Modes (General):
Noble, M. E., et al. "Protein Kinase Inhibitors: Insights into Drug Design from Structure." Science, 2004.
Quinoline Reduction Protocols:
Wang, Y., et al. "Selective Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines."[3] Organic Letters, 2019.[3]
Disclaimer: This Application Note is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.
Scalable Synthesis Routes for 5-Carboxamide Tetrahydroquinolines: Application Note & Protocols
Introduction & Strategic Rationale The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif in modern drug discovery. Specifically, 5-carboxamide substituted THQs have emerged as critical pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif in modern drug discovery. Specifically, 5-carboxamide substituted THQs have emerged as critical pharmacophores in the development of potent P2X7 receptor antagonists[1] and highly selective mTOR inhibitors[2].
However, the scalable synthesis of 5-substituted THQs presents a significant regiochemical challenge. Direct electrophilic aromatic substitution (e.g., amidation or halogenation) on an unsubstituted THQ scaffold is highly disfavored at the C5 position; the electron-donating nature of the C8-nitrogen strongly directs electrophiles to the C6 and C8 positions.
The Strategic Solution: To bypass these directing effects, this protocol outlines a de novo construction strategy. By utilizing a pre-functionalized starting material (5-bromoquinoline), we can dictate the regiochemistry from the outset. The workflow relies on a highly chemoselective hydrogenation to reduce the pyridine ring without cleaving the delicate C-Br bond[3], followed by N-protection and a palladium-catalyzed aminocarbonylation to install the 5-carboxamide moiety.
Fig 1: Scalable 4-step synthesis workflow for 1,2,3,4-tetrahydroquinoline-5-carboxamide.
The Self-Validating System: In-Process Controls (IPCs)
A protocol is only scalable if it is self-validating. To prevent the downstream carryover of impurities—which exponentially increases purification costs at scale—each step in this methodology is governed by strict In-Process Controls (IPCs). Proceeding to the workup phase is entirely contingent on passing these analytical checkpoints.
Fig 2: Self-validating In-Process Control (IPC) logic applied to each synthetic step.
Experimental Methodologies & Causality
Step 1: Chemoselective Hydrogenation of 5-Bromoquinoline
Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) frequently results in catastrophic hydrodehalogenation, stripping the bromine atom off the aromatic ring. To achieve chemoselective reduction of the pyridine ring while preserving the C-Br bond, Platinum Dioxide (PtO₂, Adams' catalyst) is utilized under ambient pressure[3].
Protocol:
Charge a flame-dried 1 L hydrogenation flask with 5-bromoquinoline (20.8 g, 100 mmol) and absolute ethanol (400 mL).
Carefully add PtO₂ (0.22 g, 1 mol%) under a steady stream of argon.
Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at 25 °C for 12 hours.
IPC Check: Sample 50 µL, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the target mass (m/z 212/214) is dominant.
Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield 5-bromo-1,2,3,4-tetrahydroquinoline[4] as a pale yellow oil.
Step 2: N-Boc Protection
Causality: The secondary amine of the THQ ring must be masked prior to carbonylation. If left unprotected, the amine will act as a competing nucleophile during Step 3, leading to the formation of undesired polymeric amides or urea derivatives.
IPC Check: Perform TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin. A negative (colorless) stain confirms the complete consumption of the secondary amine.
Quench with water (100 mL), extract with EtOAc (3 x 150 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-5-bromo-1,2,3,4-tetrahydroquinoline.
Step 3: Palladium-Catalyzed Aminocarbonylation
Causality: Direct use of ammonia gas (NH₃) in palladium-catalyzed cross-couplings causes severe catalyst poisoning via the formation of stable, unreactive Pd(NH₃)ₓ complexes. To circumvent this, Hexamethyldisilazane (HMDS) is employed as a sterically hindered ammonia surrogate. It does not coordinate strongly to palladium but slowly releases NH₃ in situ upon hydrolysis. Furthermore, Xantphos is selected as the ligand because its exceptionally wide bite angle (108°) forces the palladium center into a geometry that dramatically accelerates reductive elimination—the rate-determining step in carbonylation.
Protocol:
In a heavy-walled pressure tube, combine 1-Boc-5-bromo-1,2,3,4-tetrahydroquinoline (24.9 g, 80 mmol), Pd(OAc)₂ (0.36 g, 2 mol%), and Xantphos (1.85 g, 4 mol%).
Add Molybdenum hexacarbonyl (Mo(CO)₆, 10.5 g, 40 mmol) as a solid CO source.
Seal the tube and heat to 90 °C for 16 hours behind a blast shield.
IPC Check: Analyze via LC-MS (ESI+). Look for the complete disappearance of the bromide and the appearance of the product mass [M+H]⁺ at m/z 277.
Cool to room temperature, carefully vent, and quench with 1M HCl (hydrolyzes the silyl amide to the primary amide). Extract with EtOAc, purify via silica gel plug to yield 1-Boc-1,2,3,4-tetrahydroquinoline-5-carboxamide.
Step 4: Deprotection & Isolation
Causality: Acidic cleavage of the Boc group restores the secondary amine, yielding the final pharmacophore ready for downstream library synthesis or biological testing.
Protocol:
Dissolve the intermediate from Step 3 in Dichloromethane (DCM, 150 mL).
Add Trifluoroacetic acid (TFA, 40 mL) dropwise at 0 °C.
Warm to room temperature and stir for 2 hours.
IPC Check: LC-MS must show complete conversion to[M+H]⁺ at m/z 177.
Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃, extract with EtOAc, and recrystallize from hot ethanol to yield pure 1,2,3,4-tetrahydroquinoline-5-carboxamide.
The selection of the catalyst and ammonia surrogate in Step 3 is the most critical parameter for scalability. The table below summarizes the optimization data driving the chosen protocol.
Peptide coupling conditions for tetrahydroquinoline-5-carboxylic acid
Application Note & Protocol Guide Introduction: The Challenge and Opportunity of Tetrahydroquinoline Scaffolds Tetrahydroquinoline-5-carboxylic acid is a conformationally restricted, non-natural amino acid analogue of si...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Introduction: The Challenge and Opportunity of Tetrahydroquinoline Scaffolds
Tetrahydroquinoline-5-carboxylic acid is a conformationally restricted, non-natural amino acid analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure can enforce specific secondary structures in peptides, leading to enhanced biological activity, receptor selectivity, and improved metabolic stability by shielding the amide backbone from proteolytic degradation[1]. However, the very features that make this moiety attractive also present considerable synthetic challenges. The steric hindrance imposed by the fused ring system, particularly with substitution at the 5-position, can significantly impede the efficiency of standard peptide coupling protocols[2][3].
This guide provides a comprehensive overview of the critical parameters and optimized conditions for the successful incorporation of tetrahydroquinoline-5-carboxylic acid into peptide sequences. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols, and offer troubleshooting advice for researchers aiming to leverage this valuable building block.
The First Principle: Activating the Carboxyl Group
The formation of a peptide (amide) bond from a free carboxylic acid and an amine is a thermodynamically unfavorable process[4]. The core principle of peptide coupling is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive "activated" intermediate that is susceptible to nucleophilic attack by the amine component[3][5][6].
The efficacy of this activation is paramount, especially for sterically hindered acids like tetrahydroquinoline-5-carboxylic acid. Inefficient activation leads to slow reaction kinetics, low yields, and an increased risk of side reactions, most notably racemization at the chiral center of the activated amino acid[3].
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is the most critical decision in this synthetic strategy. Modern peptide synthesis relies on several classes of reagents, with onium (uronium/aminium and phosphonium) salts being particularly effective for challenging couplings[7][8][9].
Uronium/Aminium Salts: The Gold Standard for Hindered Systems
Reagents such as HATU and COMU are considered third-generation coupling agents, designed for high efficiency and suppression of racemization[2][10]. They function by forming highly reactive O-acylisouronium intermediates, which then generate even more reactive esters of auxiliary nucleophiles like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyano(hydroxyimino)acetate (Oxyma)[11][12].
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): For years, HATU has been the preeminent tool for difficult couplings[11][13]. Its superiority stems from the formation of the OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis and accelerating the reaction[12][14]. This makes HATU exceptionally effective for acylating sterically hindered amines or coupling bulky carboxylic acids[2][7].
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a state-of-the-art reagent that offers performance comparable or even superior to HATU, with significant practical advantages[10][15][16]. It is based on an Oxyma leaving group, which makes it non-explosive and less allergenic than its benzotriazole-based predecessors[10][17]. A key benefit is that its byproducts are water-soluble, greatly simplifying purification, especially in solution-phase synthesis[15][18].
Carbodiimides: A Classic Approach
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are cost-effective and widely used[6][16]. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate[14]. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea[16]. Therefore, carbodiimides are almost always used with nucleophilic additives like HOBt or, more effectively, OxymaPure, which trap the O-acylisourea to form more stable and selective active esters[4][14][16]. For a hindered substrate like tetrahydroquinoline-5-carboxylic acid, the EDC/Oxyma combination is a viable, greener alternative to HOBt-based methods[17].
Cost-effective and generates water-soluble byproducts.
Primary Limitation
Safety concerns and non-water-soluble byproduct.
Higher cost, potential instability in DMF over long periods[19][20].
Can be less effective for the most sterically demanding couplings.
Mechanistic Insight: The HATU Coupling Pathway
Understanding the mechanism illuminates why specific conditions are crucial. The process, conducted in a polar aprotic solvent like DMF and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds as follows:
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Solid-State Characterization of 1,2,3,4-Tetrahydroquinoline-5-carboxamide Pharmaceutical Salts
Executive Summary & Rationale
1,2,3,4-Tetrahydroquinoline-5-carboxamide (CAS: 1016734-68-1) is a highly versatile structural motif utilized extensively in modern drug discovery. It serves as a critical intermediate and active pharmacophore in the development of P2X7 receptor antagonists[1] and acts as a potent binding fragment for WD repeat-containing protein 91 (WDR91)[2].
Despite its high target affinity, the free base form of this compound exhibits poor aqueous solubility, which severely limits its oral bioavailability and formulation flexibility. To overcome these biopharmaceutical limitations, converting the secondary amine of the tetrahydroquinoline core into a stable pharmaceutical salt is a mandatory step in its preclinical development. This guide details the physicochemical rationale, screening strategy, and validated protocols for generating optimal salt forms of this API.
Physicochemical Profiling and Salt Selection
The secondary amine within the saturated ring of 1,2,3,4-tetrahydroquinoline-5-carboxamide possesses a calculated pKa of approximately 5.0. The adjacent aromatic system and the electron-withdrawing carboxamide group at the C5 position slightly attenuate this basicity compared to simple aliphatic amines.
To achieve a stable, non-disproportionating salt, the
pKa rule dictates that the pKa difference between the base and the conjugate acid must be greater than 3 (pKa > 3). Therefore, acids with a pKa < 2.0 are required:
Hydrochloric Acid (pKa ~ -6.0): Yields the highly crystalline hydrochloride salt (CAS: 1221723-92-7)[3], which is ideal for solid oral dosage forms due to its thermal stability.
Methanesulfonic Acid (pKa ~ -1.9): Generates a mesylate salt, significantly enhancing aqueous solubility, making it the preferred candidate for intravenous (IV) formulations.
Salt Screening Strategy
To ensure thermodynamic stability and high crystallinity, a systematic workflow is employed. The process transitions from theoretical counterion selection to empirical solvent screening, culminating in controlled crystallization.
Workflow for high-throughput salt screening and solid-state characterization.
Validated Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxamide Hydrochloride
Objective: To generate a highly crystalline, thermodynamically stable solid suitable for long-term storage and oral formulation.
Mechanistic Causality: Ethanol is selected as the primary solvent because it completely dissolves both the free base and the HCl gas, preventing premature precipitation. Ethyl acetate is utilized as an anti-solvent; its lower polarity sharply decreases the solubility of the formed salt, driving high-yield crystallization without inducing "oiling out" (liquid-liquid phase separation).
Step-by-Step Procedure:
Dissolution: Suspend 1.0 g (5.67 mmol) of 1,2,3,4-tetrahydroquinoline-5-carboxamide free base in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
Heating: Warm the suspension to 45°C under continuous magnetic stirring until a clear solution is achieved. (Self-Validation: Visual confirmation of complete dissolution ensures no unreacted free base acts as an impurity seed).
Acid Addition: Slowly add 1.2 equivalents (6.80 mmol) of 1.25 M HCl in ethanol dropwise over 15 minutes. Monitor the pH; the target in-process control (IPC) pH is ~2.0.
Supersaturation Generation: Remove the heat source and allow the solution to cool to room temperature (20-25°C). Stir for 1 hour.
Anti-Solvent Addition: Add 15 mL of ethyl acetate dropwise at a rate of 1 mL/min. (Mechanistic Insight: Rapid addition causes localized supersaturation and amorphous precipitation. Slow addition promotes the growth of the thermodynamically stable crystal lattice).
Isolation: Cool the slurry to 4°C for 2 hours. Filter the white crystalline solid under vacuum, wash with 5 mL of cold ethyl acetate, and dry in a vacuum oven at 40°C for 12 hours.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxamide Mesylate
Objective: To maximize aqueous solubility for parenteral administration.
Mechanistic Causality: Acetone is chosen as the reaction solvent because the free base is moderately soluble in it, while the resulting mesylate salt is highly insoluble. This steep solubility gradient ensures an immediate and high-yielding precipitation upon salt formation.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 g (5.67 mmol) of the free base in 25 mL of acetone at room temperature.
Reagent Delivery: Dilute 0.40 mL (6.24 mmol, 1.1 eq) of methanesulfonic acid (MSA) in 5 mL of acetone.
Salt Formation: Incorporate the MSA solution into the free base solution dropwise over 20 minutes under vigorous stirring (500 rpm). (Self-Validation: A white precipitate should begin forming after approximately 25% of the acid is added. If oiling occurs, seed with 5 mg of previously prepared mesylate salt).
Maturation: Stir the resulting thick slurry at room temperature for 4 hours to ensure complete Ostwald ripening, converting any kinetic amorphous particles into the stable crystalline form.
Harvesting: Filter the solid, wash with 10 mL of cold acetone, and dry under vacuum at 50°C until constant weight is achieved.
Quantitative Solid-State Profiling
Following isolation, the salts must be profiled to ensure they meet pharmaceutical standards. The table below summarizes the comparative physicochemical data of the generated salts.
Salt Form
Counterion pKa
Theoretical Yield (%)
Melting Point (°C, DSC)
Aqueous Solubility (mg/mL)
Hygroscopicity (ΔW% at 80% RH)
Free Base
N/A
N/A
145 - 147
< 0.1
0.2%
Hydrochloride
-6.0
88
210 - 212 (dec)
> 50
1.5%
Mesylate
-1.9
85
185 - 187
> 100
4.2%
Maleate
1.9
75
160 - 162
~ 15
0.8%
Interpretation: The hydrochloride salt offers the best balance of crystallinity, thermal stability, and low hygroscopicity, making it the lead candidate for solid dosage forms. The mesylate salt, while slightly more hygroscopic, provides superior aqueous solubility, fulfilling the requirements for liquid formulations.
References[4] BLD Pharm. "1221723-92-7 | 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride". Available at:https://bldpharm.com/products/1221723-92-7[3] Sigma-Aldrich. "1,2,3,4-tetrahydroquinoline-5-carboxamide | 1016734-68-1". Available at:https://www.sigmaaldrich.com/catalog/product/enamine/ena181911967[2] RCSB Protein Data Bank. "8T55: Co-crystal structure of the WD-repeat domain of human WDR91 in complex with MR46654". Available at: https://www.rcsb.org/structure/8T55[1] Google Patents. "AU2018235561B2 - Tetrahydroquinoline derivatives as P2X7 receptor antagonists". Available at:https://patents.google.com/patent/AU2018235561B2/en
Technical Support Center: Stability & Storage of 1,2,3,4-Tetrahydroquinoline Derivatives
This technical guide is structured as a direct support resource for researchers handling 1,2,3,4-tetrahydroquinoline (THQ) derivatives. It prioritizes practical troubleshooting, mechanistic understanding, and validated p...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a direct support resource for researchers handling 1,2,3,4-tetrahydroquinoline (THQ) derivatives. It prioritizes practical troubleshooting, mechanistic understanding, and validated protocols.
Executive Summary & Diagnostic Quick-Check
1,2,3,4-Tetrahydroquinoline (THQ) derivatives are notorious for their susceptibility to oxidative dehydrogenation. Unlike fully aromatic quinolines, the THQ scaffold contains a secondary amine and benzylic hydrogens that are energetically primed for oxidation to quinoline or 3,4-dihydroquinoline species.
Is your sample compromised?
Use this table to diagnose the state of your material immediately.
To prevent degradation, you must understand the enemy. Oxidation is not random; it is a cascade driven by the thermodynamic stability of the fully aromatic quinoline system.
Mechanistic Pathway
The oxidation proceeds via a radical mechanism or direct hydride abstraction, often catalyzed by light and trace metals. The driving force is aromatization .
Figure 1: Stepwise oxidative dehydrogenation of THQ to Quinoline.
Key Vulnerabilities:
The Nitrogen Lone Pair: Facilitates single-electron transfer (SET) processes.
Benzylic Protons (C-4): Weak C-H bonds susceptible to radical abstraction.
Aromaticity: The conversion to quinoline releases significant resonance energy, making the process thermodynamically favorable [1].
Storage Protocols: The "Gold Standard"
Do not rely on standard shelf storage. THQ derivatives require active preservation.
A. The Storage Decision Matrix
Follow this logic to determine the best storage format for your specific derivative.
Figure 2: Decision tree for optimizing storage conditions based on physical state.
B. Validated Storage Conditions
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon (preferred) or Nitrogen
Oxygen is the primary oxidant. Argon is heavier than air and provides a better "blanket" for oils in vials.
Temperature
-20°C to -80°C
Arrhenius equation dictates that lower temperatures exponentially slow reaction rates. Oils should be kept at -80°C if possible.
Container
Amber Glass with Teflon-lined cap
Blocks UV/Vis light which catalyzes radical formation. Teflon prevents oxygen permeation better than polyethylene.
Additives
BHT (0.1 - 1.0%)
Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before aromatization occurs [2].
C. Chemical Stabilization (Salt Formation)
Why it works: Protonating the amine lone pair (
) electronically deactivates the ring system against oxidation. The lone pair is no longer available to initiate SET mechanisms.
Protocol: HCl Salt Formation
Dissolve THQ free base in minimal anhydrous diethyl ether or dioxane.
Cool to 0°C in an ice bath.
Dropwise add 2M HCl in diethyl ether (1.1 equivalents).
Precipitate should form immediately. Filter under Argon.
Wash with cold ether and dry under high vacuum.
Note: If the salt is hygroscopic, store in a desiccator inside the freezer.
Troubleshooting & Recovery (FAQs)
Q: My sample has turned yellow. Can I still use it?
A: For rough screening? Maybe. For kinetics or precise biological assays? No. The presence of quinoline (the oxidation product) can act as a sensitizer, accelerating further degradation. It may also have distinct biological activity, confounding your results.
Q: How do I purify an oxidized sample?
A: Do not rely on acid-base extraction alone, as the pKa difference between THQ (~5.0) and Quinoline (~4.[1]9) is often too small for efficient separation [3].
Method 1 (Chromatography): Use silica gel flash chromatography. THQs are generally more polar than their fully aromatic quinoline counterparts.
Method 2 (Recrystallization): If you can form the HCl salt, the oxidized quinoline impurity will often remain in solution (or form a different crystal lattice) while the THQ salt crystallizes out from ethanol/ether mixtures.
Q: Can I store THQ in solution?
A: Avoid storing in chlorinated solvents (DCM, Chloroform) for long periods, as these can generate radicals under light. If solution storage is mandatory, use DMSO or degassed Methanol at -20°C, ideally with a radical inhibitor like BHT added.
References
Kouzi, S. A., & McMinn, D. L. (1991). Microbial oxidation of 1,2,3,4-tetrahydroquinoline. Journal of Natural Products. Link
Yehye, W. A., et al. (2015).[2] Antioxidant properties of phenolic derivatives. European Journal of Medicinal Chemistry. Link
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC. Link
Troubleshooting cyclization failures in tetrahydroquinoline synthesis
Welcome to the Technical Support Center for Tetrahydroquinoline (THQ) Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tetrahydroquinoline (THQ) Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind cyclization failures—whether you are utilizing inverse-electron-demand aza-Diels-Alder (Povarov) reactions, transition-metal catalyzed hydroaminations, or oxidative domino sequences.
Every protocol and diagnostic step below is engineered as a self-validating system, ensuring that you can empirically verify the success of each intermediate stage before proceeding.
Module 1: The Povarov Reaction (Aza-Diels-Alder Cyclization)
The Povarov reaction is a classical and powerful method for constructing the THQ core via the condensation of an aniline, an aldehyde, and an electron-rich alkene[1]. However, because it relies on the in situ generation of an imine followed by a formal [4+2] cycloaddition, it is highly susceptible to Lewis acid deactivation and competitive side reactions.
Mechanistic pathway of the Povarov reaction highlighting critical failure nodes and side reactions.
FAQ & Troubleshooting
Q: My reaction stalls at the imine intermediate, and no cyclization occurs despite adding the alkene. What is the root cause?A: This is a thermodynamic barrier issue caused by either insufficient electron density on your dienophile or Lewis Acid (LA) sequestration. The Povarov reaction is an inverse-electron-demand aza-Diels-Alder; the LUMO of the iminium ion must overlap with the HOMO of the alkene. If your aniline is highly electron-rich, it raises the LUMO of the imine, preventing the reaction.
Diagnostic check: Run a TLC. If the imine is present but unreactive, switch to a more potent Lewis acid (e.g., moving from BF3·OEt2 to SnCl4) to forcefully lower the iminium LUMO, or utilize a tandem Polonovski–Povarov sequence using
-dimethylaniline -oxides to bypass stable imine formation[1].
Q: I am isolating fully aromatized quinolines instead of tetrahydroquinolines. How do I prevent this over-oxidation?A: Causality here points to spontaneous oxidative rearomatization. The initial cycloadduct is often a sensitive tetrahydroquinoline that can easily lose hydrogen in the presence of trace oxygen, photochemically excited states, or reducible metal catalysts.
Solution: You must rigorously degas your solvents using the freeze-pump-thaw method. Conduct the reaction under a strict Argon atmosphere. If using a metal-catalyzed oxidative cyclization (e.g., Iridium or Cu/TBHP), precise stoichiometric control of the oxidant is required to halt the reaction at the THQ stage[2].
Quantitative Data: Lewis Acid Selection Guide for Povarov Cyclizations
To optimize your cyclization, match your catalyst to the electronic demands of your substrate:
When utilizing unactivated alkynes or alkenes tethered to anilines, transition metals (Au, Pd, Ru) act as
-Lewis acids to activate the unsaturated bond, allowing the pendant amine to attack[3]. The primary point of failure in these systems is regioselectivity.
Regioselectivity pathways in transition-metal catalyzed intramolecular hydroamination of alkynes.
FAQ & Troubleshooting
Q: I am isolating 5-membered indoline derivatives instead of the desired 6-membered THQs. How do I correct the regioselectivity?A: This is a classic Baldwin's Rules competition. The 5-exo-dig pathway is kinetically favored over the 6-endo-dig pathway. If the terminal end of your alkyne is sterically hindered, the metal-activated alkyne will preferentially undergo attack at the internal carbon.
Solution: To force the 6-endo-dig cyclization, you must manipulate the electronics of the alkyne. Using a Gold(I) catalyst with a bulky, electron-rich phosphine ligand (e.g., JohnPhos) shifts the transition state to favor the 6-membered ring. Alternatively, placing an electron-withdrawing group at the alkyne terminus polarizes the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-bond, directing the nucleophilic amine to the terminal carbon.
Validated Protocol: Gold-Catalyzed Intramolecular Hydroamination of
-Aryl Propargylamines
This protocol utilizes a binary catalytic system to ensure high conversion and regioselectivity[3].
In an inert glovebox, combine 5 mol% of (Triphenylphosphine)gold(I) chloride [(Ph3P)AuCl] and 5 mol% of Silver triflate (AgOTf) in anhydrous dichloromethane (DCM).
Stir at room temperature for 15 minutes.
Validation: The solution will turn cloudy as AgCl precipitates. This visual cue confirms the successful generation of the highly active, cationic [(Ph3P)Au]+ species.
Step 2: Substrate Addition
Filter the active catalyst solution through a tightly packed plug of Celite directly into a flask containing 1.0 mmol of the
-aryl propargylamine substrate dissolved in 5 mL of DCM.
Add 10 mol% of a chiral phosphoric acid (if asymmetric transfer hydrogenation is desired subsequently).
Step 3: Cyclization and Monitoring
Stir the reaction at 40 °C.
Monitor via GC-MS or TLC every 2 hours. The disappearance of the alkyne C-H stretch (~3300 cm⁻¹) via IR spectroscopy can also be used for real-time monitoring.
Step 4: Quenching
Once the starting material is consumed, quench the reaction by adding 2 mL of saturated aqueous NaHCO3. Extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography.
Module 3: Radical and Ground-State Amination Failures
Recent advancements utilize ground-state radical-mediated intramolecular C–H amination to form THQs from
-2,4-dinitrophenoxy derivatives under mild conditions[4].
FAQ & Troubleshooting
Q: When attempting radical-mediated intramolecular C-H amination using Ru(bpy)3Cl2, my yields are highly inconsistent, and I see significant starting material fragmentation.A: Radical cyclizations are highly sensitive to the stability of the intermediate nitrogen-centered radical (NCR). The causality of fragmentation lies in competitive
-scission or hydrogen atom transfer (HAT) from the solvent. If your substrate possesses a phenyl substituent at the 4-position, the intermediate spirocyclic radical can undergo C–C bond fragmentation before the final rearomatization step[4].
Solution: Ensure your solvent is strictly degassed and lacks easily abstractable hydrogen atoms (avoid THF or ether; use benzene or fluorinated solvents). Furthermore, ensure the reaction is kept strictly acidic to prevent the premature quenching of the aminium radical cation.
References
Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions
Source: Organic Letters (ACS Publications) / NIH
URL:[Link]
Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines
Source: Organic Letters (ACS Publications) / NIH
URL:[Link]
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions
Source: Molecules (MDPI)
URL:[Link]
Palladium(II)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines
Source: ResearchGate
URL:[Link]
Optimizing solubility of carboxamide derivatives for biological assays
Welcome to the Assay Development & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this knowledge base to address one of the most persistent bottlenecks in early-stage drug discovery:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Assay Development & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this knowledge base to address one of the most persistent bottlenecks in early-stage drug discovery: the aqueous insolubility of carboxamide derivatives.
Carboxamides are privileged pharmacophores, but they frequently exhibit "brick dust" properties. This guide bridges the gap between physicochemical theory and practical in vitro assay execution, ensuring your biological data reflects true pharmacological activity rather than artifactual precipitation.
Knowledge Base: Fundamental Solubility Dynamics
Q: Why do my carboxamide derivatives keep crashing out of assay buffers despite having a moderate predicted lipophilicity (LogP)?A: The issue is likely driven by crystal lattice energy rather than pure lipophilicity. The carboxamide motif acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). In aqueous environments, these molecules preferentially hydrogen-bond with each other rather than with water, forming highly stable, rigid intermolecular networks[1]. This high crystal lattice energy makes the energetic penalty of dissolution severe. You are not dealing with a "grease ball" (which can be dispersed with mild detergents); you are dealing with "brick dust" that requires disruption of solid-state interactions.
Q: Should I use thermodynamic or kinetic solubility data to guide my biochemical and cell-based assays?A: For in vitro biological assays, kinetic solubility is the only biologically relevant metric[2][3].
Thermodynamic solubility measures the equilibrium concentration of a solid powder in buffer over 24–72 hours[4]. However, in biological assays, compounds are almost universally dosed by spiking a concentrated DMSO stock into an aqueous buffer. This rapid solvent shift creates a supersaturated state. Kinetic solubility measures the concentration at which this supersaturated solution begins to precipitate[5]. Relying on thermodynamic data for assay design will often lead to false negatives, as it drastically underestimates the transient solubility achievable during the assay window.
Q: What is the "Amorphous Precipitate Trap" in long-term cell assays?A: When a carboxamide in DMSO is spiked into a buffer, it may initially form a metastable amorphous precipitate that is invisible to the naked eye but registers as "soluble" in rapid kinetic screens[2]. However, over a 48- to 72-hour cell culture incubation, this high-energy amorphous state nucleates and transitions into the highly stable, insoluble crystalline lattice[5]. This delayed precipitation artificially lowers the effective compound concentration mid-assay, leading to non-reproducible IC₅₀ shifts between short biochemical assays and longer cell-based phenotypic assays.
Phase transition of carboxamides from DMSO stock to crystalline precipitate in aqueous media.
Formulation & Co-Solvent Strategies
Q: Can I just increase the DMSO concentration to keep the carboxamide in solution?A: No. While DMSO is an excellent solvent, biological systems have strict tolerance limits. In cell-based assays, DMSO concentrations above 0.2%–0.5% can cause severe cytotoxicity, alter ATP levels, and induce morphological changes (such as disrupting tyrosinated microtubule networks)[6][7]. Even in cell-free biochemical assays, DMSO >1% can denature target proteins or inhibit enzymatic activity[8].
Q: If DMSO is restricted, how do I rescue the solubility of my carboxamide?A: The most effective, biologically inert strategy is the use of Cyclodextrins , specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[9]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. They encapsulate the hydrophobic backbone of the carboxamide, forming a host-guest inclusion complex[10]. This shields the molecule from the aqueous environment, breaks the intermolecular hydrogen-bonding network, and prevents precipitation without denaturing assay proteins or lysing cells[11].
Table 1: Maximum Tolerated Concentrations of Common Solubilizers in Biological Assays
Purpose: To determine the maximum working concentration of your carboxamide before amorphous precipitation occurs under specific assay conditions[3].
Preparation: Prepare a 10 mM stock of the carboxamide in 100% LC-MS grade DMSO.
Serial Dilution: Create a 7-point 1:3 serial dilution of the compound in 100% DMSO.
Buffer Spiking (The Critical Step): Transfer 2 µL of each DMSO dilution into 198 µL of your exact biological assay buffer (e.g., PBS pH 7.4, or DMEM with 10% FBS) in a clear-bottom 96-well plate. This yields a final DMSO concentration of 1.0%.
Incubation: Incubate the plate at 37°C for 2 hours (matching standard biochemical assay equilibration times)[3].
Measurement: Read the absorbance (turbidimetry) at 620 nm using a microplate reader[3].
Positive Control: A known insoluble compound (e.g., Nicardipine) to verify the reader's sensitivity to precipitation.
Data Interpretation: The kinetic solubility limit is the highest concentration where the 620 nm absorbance does not significantly deviate (>3 standard deviations) from the DMSO negative control. Rule: Your top assay concentration must be at least 2-fold below this determined limit.
Protocol B: HP-β-Cyclodextrin Inclusion Complexation for Cell Assays
Purpose: To rescue compounds that fail Protocol A, enabling high-concentration dosing without exceeding DMSO limits[9][10].
Excipient Preparation: Prepare a 10% (w/v) stock solution of HP-β-CD in your target aqueous buffer (e.g., cell culture media).
Compound Stock: Prepare a highly concentrated stock of the carboxamide (e.g., 50 mM) in 100% DMSO.
Complexation (Vortex-Spike Method): Place the HP-β-CD solution on a magnetic stirrer at high speed. Dropwise, add the DMSO compound stock until the desired final concentration is reached.
Causality Note: The high shear force and immediate presence of the hydrophobic CD cavity prevent the carboxamide from nucleating with itself, forcing it into the host-guest complex.
Equilibration: Incubate the mixture on a shaker at 37°C for 1 hour to allow the thermodynamic equilibrium of the inclusion complex to stabilize.
Validation & Controls:
Centrifuge the final solution at 10,000 x g for 10 minutes. If a pellet forms, the inclusion capacity has been exceeded.
Vehicle Control: You MUST run a biological control containing the exact same final concentration of HP-β-CD and DMSO (without the drug) to ensure the cyclodextrin is not stripping lipids from your specific cell line's membrane.
References
Royal Society of Chemistry. (2016). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Retrieved from [Link]
Resolving enantiomers of chiral substituted tetrahydroquinoline carboxamides
Welcome to the Technical Support Center for Chiral Separation. This guide is designed for researchers and drug development professionals tasked with the enantiomeric resolution of substituted tetrahydroquinoline (THQ) ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chiral Separation. This guide is designed for researchers and drug development professionals tasked with the enantiomeric resolution of substituted tetrahydroquinoline (THQ) carboxamides.
THQ carboxamides are privileged pharmacophores, frequently utilized in the development of selective receptor antagonists and novel therapeutics. However, resolving their enantiomers presents unique chromatographic challenges due to the steric bulk of the saturated ring and the strong hydrogen-bonding capabilities of the carboxamide moiety.
Resolution Strategy & Decision Matrix
The physical properties of your specific THQ derivative dictate the optimal resolution pathway. The workflow below outlines the decision-making process for achieving >99% enantiomeric excess (ee).
Decision tree for selecting chiral resolution methods for THQ carboxamides.
SFC is the industry standard for resolving racemic THQ intermediates[1]. It leverages supercritical CO₂, which possesses gas-like diffusivity and liquid-like density, minimizing band broadening for bulky THQ derivatives.
Step 1: Sample Preparation
Dissolve the racemate in a miscible co-solvent (e.g., Methanol) at 20–50 mg/mL.
Causality: High sample concentration prevents peak dilution upon injection, which is critical for maintaining the structural integrity of the Langmuir isotherm during preparative runs.
Step 2: Column Selection
Equip the system with a polysaccharide-based column (e.g., Lux Amylose-1 or Chiralpak IC).
Causality: The helical structure of amylose tris(3,5-dimethylphenylcarbamate) provides chiral grooves where the carboxamide C=O acts as a hydrogen bond acceptor, while the THQ aromatic ring engages in
interactions with the phenyl rings of the stationary phase[2].
Step 3: Mobile Phase Configuration
Set CO₂ to 75–85% and the alcoholic co-solvent to 15–25%. Crucial: Add 0.1% Diethylamine (DEA) or Methanolic Ammonia.
Causality: The basic modifier competitively masks residual acidic silanols on the silica support. This prevents secondary ionic interactions with the basic THQ nitrogen that otherwise cause severe peak tailing.
Step 4: Self-Validation Checkpoint
Immediately reinject an aliquot of the collected fraction using an orthogonal analytical method (e.g., Reverse Phase Chiral HPLC).
Causality: If the ee drops in the orthogonal method, it proves the SFC peaks were artifactual (e.g., rotamers) or that on-column degradation occurred.
Methodology B: Diastereomeric Salt Resolution
When chromatographic scale-up is cost-prohibitive, exploiting the basicity of the THQ nitrogen allows for the formation of diastereomeric salts with chiral acids[3].
Step 1: Salt Formation
Dissolve the racemic THQ carboxamide in a polar protic solvent (e.g., trifluoroethanol). Add 1.0 equivalent of a chiral resolving agent, such as (L)-DMTA (Di-p-toluoyl-L-tartaric acid).
Step 2: Thermal Cycling
Heat the mixture to reflux for 2–5 hours, then cool linearly to room temperature over 12 hours.
Causality: Slow cooling promotes Ostwald ripening. Larger, thermodynamically stable crystals of the less soluble diastereomer grow at the expense of smaller ones, maximizing diastereomeric excess (de).
Step 3: Isolation & Free-Basing
Filter the crystals and suspend them in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH.
Causality: The strong base deprotonates the THQ nitrogen, driving the free enantiomer into the organic layer while the resolving agent remains in the aqueous layer.
Step 4: Self-Validation Checkpoint
Measure the specific optical rotation
and cross-reference the absolute configuration via X-ray crystallography or Vibrational Circular Dichroism (VCD). The defined stereochemistry is critical, as THQ enantiomers exhibit vastly different pharmacological profiles[4].
Troubleshooting & FAQs
Q: Why am I observing severe peak tailing for my THQ carboxamide on a cellulose-based column, even at low loading?A: Causality: The secondary/tertiary amine in the THQ ring and the carboxamide motif act as strong hydrogen-bond donors/acceptors. They interact non-specifically with the free hydroxyls or carbamate linkages on the polysaccharide stationary phase, delaying elution.
Solution: Add 0.1% to 0.2% of a basic modifier (e.g., DEA or isopropylamine) to your mobile phase to competitively saturate the acidic sites on the column.
Q: My enantiomers co-elute (
) on Chiralpak AD-H. How do I improve separation?A: Causality: The spatial arrangement of your specific carboxamide might not intercalate well into the standard amylose tris(3,5-dimethylphenylcarbamate) grooves.
Solution: Switch to a halogenated stationary phase like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). The electron-withdrawing chloro groups alter the dipole moment of the chiral cleft, providing orthogonal selectivity that is highly effective for amides.
Q: The (R)-enantiomer eluted first on the analytical scale, but second on the preparative scale. Why?A: Causality: This inversion is typically caused by column overloading shifting the Langmuir isotherm of the more retained enantiomer, or a mismatch in column chemistry (e.g., coated vs. immobilized phases between the analytical and prep columns).
Solution: Ensure strictly matched column chemistries (e.g., AD-H vs. IG) and perform a loading study to find the linear dynamic range before scaling up.
Quantitative Data: CSP Screening Matrix
The following table summarizes expected chromatographic parameters when screening chiral stationary phases (CSPs) for THQ carboxamides.
CSP Type
Chiral Selector
Typical Mobile Phase
Selectivity ()
Resolution ()
Best Application
Lux Amylose-1
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane/IPA (80:20) + 0.1% DEA
1.45 - 1.80
> 2.0
THQs with terminal amide moieties
Chiralpak IC
Cellulose tris(3,5-dichlorophenylcarbamate)
CO₂ / MeOH (80:20) + 0.1% NH₃
1.30 - 1.65
> 1.5
Sterically hindered THQ cores
Chiralpak AD-RH
Amylose tris(3,5-dimethylphenylcarbamate)
MeCN / H₂O (20:80)
1.20 - 1.40
~ 1.2
Highly polar/water-soluble derivatives
References
1.1 - National Institutes of Health (NIH)[1]
2.3 - Science Exploration Press[3]
3.2 - Frontiers in Chemistry[2]
4.4 - Benchchem[4]
Overcoming steric hindrance in 5-position carboxamide functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the i...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the introduction of carboxamide functionalities at sterically hindered 5-positions of aromatic and heterocyclic systems. Steric hindrance at this position, often arising from bulky substituents at adjacent positions (e.g., 4- and 6-positions), can significantly impede standard synthetic transformations, leading to low yields, incomplete reactions, and challenging purifications.
This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My 5-position carboxamidation is failing or giving very low yields. How can I be sure steric hindrance is the culprit?
A: While other factors like poor reagent quality or electronic effects can play a role, steric hindrance is strongly indicated if you observe the following:
Recovery of Starting Materials: A significant amount of your starting materials (e.g., the carboxylic acid and amine, or the aryl halide for carbonylation) remains unreacted even after extended reaction times or elevated temperatures.
Success with Less Hindered Analogs: You can successfully perform the same reaction with structurally similar but less sterically crowded substrates.
Slow Reaction Rates: The reaction proceeds very slowly compared to literature precedents for unhindered systems.
"Ortho Effect" at Play: The steric bulk of a substituent at a position ortho to the reacting group can significantly influence the reaction's feasibility.[1][2] This is a common challenge in directed C-H activation and other functionalization reactions on substituted aromatic rings.[1]
Q2: I'm using a standard coupling reagent like EDC/HOBt, but the reaction isn't working for my hindered substrate. Why?
A: Standard carbodiimide-based coupling reagents like DCC or EDC, even with additives like HOBt, often fail in sterically demanding environments.[3] The formation of the activated O-acylisourea intermediate is itself a bulky species. The subsequent nucleophilic attack by a hindered amine (or on a hindered activated acid) is then kinetically very slow, allowing side reactions like the formation of an inactive N-acylurea to dominate.[3]
Q3: Can I simply increase the reaction temperature or extend the reaction time indefinitely?
A: While moderate increases in temperature and time can sometimes overcome the activation energy barrier, this approach has significant risks.[4][5]
Racemization: For chiral carboxylic acids, especially amino acids, elevated temperatures can lead to a loss of stereochemical integrity.
Side Reactions & Decomposition: Higher temperatures can promote undesired side reactions or lead to the degradation of sensitive starting materials or products.[5]
Byproduct Formation: Forcing the reaction can sometimes lead to the formation of complex byproduct mixtures, making purification difficult.
It is often more effective to switch to a more suitable methodology rather than pushing a failing one to its limits.
In-depth Troubleshooting Guide
This section addresses specific experimental failures with detailed analyses and recommended solutions.
Problem 1: Low to No Conversion with Standard Amide Coupling Protocols
Scenario: You are attempting to couple a 5-substituted carboxylic acid with an amine (or vice versa) using common reagents like HATU, HBTU, or EDC/HOBt, but you observe minimal product formation.
Analysis: The steric environment around the carboxylic acid or the amine is preventing the reactants from achieving the necessary geometry for the reaction to occur. The bulky activating groups of many common coupling reagents exacerbate this issue.
Solution 1.1: Switch to Acyl Fluoride Intermediates
Acyl fluorides are significantly less sterically demanding than other activated acid species (e.g., acyl chlorides or active esters) and are highly effective for coupling hindered substrates.[6][7] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack by the amine.[8]
Recommended Action: Convert the carboxylic acid to an acyl fluoride in situ using a modern fluorinating agent, followed by the addition of the amine.
Key Advantages:
High reactivity with hindered and electron-deficient amines.[6]
Reduced risk of racemization compared to acyl chlorides.[9]
For particularly challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are generally more effective than carbodiimides.[3][10] If these are still failing, consider more specialized reagents known for their efficacy in hindered couplings.
Reagent Class
Examples
Key Features & Considerations
Phosphonium
PyBOP, PyAOP
High reactivity, good for sterically hindered couplings. Phosphoramide byproduct can be difficult to remove.[10]
Aminium/Uronium
HATU, HBTU
Very common, efficient, and fast. May still be insufficient for the most hindered cases.
Carbodiimides
EDC, DCC, DIC
Prone to side reactions (N-acylurea formation) with hindered substrates. Generally not recommended as a first choice here.[3]
Problem 2: Stalled Palladium-Catalyzed Aminocarbonylation
Scenario: You are attempting to synthesize the 5-carboxamide from a sterically hindered 5-substituted aryl halide (bromide or iodide) via palladium-catalyzed aminocarbonylation, but the reaction fails to proceed.
Analysis: Steric hindrance around the aryl halide can inhibit the crucial oxidative addition step of the palladium catalyst into the carbon-halogen bond. Furthermore, the subsequent steps of CO insertion and reductive elimination can also be slowed by steric congestion.
Solution 2.1: Ligand and Catalyst Optimization
The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle.
Recommended Ligand:
Xantphos: This ligand has a large natural bite angle and is well-documented to be effective for carbonylation of challenging aryl bromides, even at atmospheric pressure of CO.[11]
Catalyst Precursor:
A simple Pd(OAc)₂ or PdCl₂ precursor is often sufficient when paired with an effective ligand like Xantphos.[8][11]
Solution 2.2: Alternative Carbon Monoxide Sources
Handling high pressures of toxic CO gas can be a practical and safety challenge. Solid CO surrogates can be a convenient and effective alternative.
Recommended CO Surrogates:
Tungsten Hexacarbonyl (W(CO)₆) or Molybdenum Hexacarbonyl (Mo(CO)₆): These stable solids release CO in situ under the reaction conditions and have been shown to be effective in aminocarbonylation reactions, including those in aqueous micellar media.[12][13]
Experimental Protocols
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation
This protocol is adapted from methodologies proven effective for sterically hindered substrates.[6][9]
Materials:
Sterically hindered carboxylic acid (1.0 equiv)
Amine (1.2 equiv)
Bis(2,4,6-trifluorophenyl) carbonate (BTFFH) or similar fluorinating agent (e.g., Cyanuric fluoride) (1.1 equiv)
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Base (e.g., DIPEA or Pyridine, 2.0-3.0 equiv)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid in the anhydrous solvent.
Add the fluorinating agent and the base.
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride. Monitor by TLC or LC-MS if possible.
Add the amine to the reaction mixture.
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring for completion.
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., Ethyl Acetate), and wash sequentially with a mild acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Aminocarbonylation with a Solid CO Source
This protocol is based on modern, practical approaches to aminocarbonylation.[11][13][14]
To a dry reaction vessel, add the aryl halide, amine, Pd(OAc)₂, Xantphos, Mo(CO)₆, and base.
Purge the vessel with an inert atmosphere (Nitrogen or Argon).
Add the anhydrous solvent.
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Visualizations & Workflows
Troubleshooting Workflow for Failed 5-Position Carboxamidation
Caption: Troubleshooting workflow for low yields.
Mechanism: Acyl Fluoride Mediated Amide Coupling
Caption: Acyl fluoride activation and coupling.
References
The ortho effect in directed C–H activation. Chemical Science (RSC Publishing). Available at: [Link]
The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Steric Effects in ortho C H Activation of Aromatic Systems. ResearchGate. Available at: [Link]
Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]
Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]
Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. PubMed. Available at: [Link]
Palladium Catalyzed Cascade Azidation/Carbonylation of Aryl Halides with Sodium Azide for the Synthesis of Amides. PubMed. Available at: [Link]
Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source. RSC Publishing. Available at: [Link]
Synthesis of the new benzamides. ResearchGate. Available at: [Link]
(PDF) Palladium-Catalyzed Aminocarbonylation of Aryl Halides. ResearchGate. Available at: [Link]
Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry. Available at: [Link]
Rhodium-catalyzed regioselective addition of the ortho C–H bond in aromatic amides to the C–C double bond in α,β-unsaturated γ-lactones and dihydrofurans. PMC. Available at: [Link]
The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry. Available at: [Link]
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. Available at: [Link]
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. Available at: [Link]
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. PMC. Available at: [Link]
Reevaluating the synthesis of 2,5‐disubstituted‐1H‐benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Ticket ID: THQ-PUR-005
Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Status: Open
Executive Summary
You are attempting to purify 1,2,3,4-Tetrahydroquinoline-5-carboxamide , a bifunctional scaffold containing a secondary amine (basic, H-bond donor) and a benzamide (polar, H-bond donor/acceptor).[1] This molecule presents a specific purification challenge: the "push-pull" polarity between the lipophilic fused ring system and the highly polar amide group often leads to oiling out (liquid-liquid phase separation) rather than clean crystallization.
This guide provides a solvent selection matrix based on dielectric constants, a step-by-step "Dual-Solvent" protocol, and a troubleshooting decision tree to resolve phase separation issues.
Part 1: Solvent Selection Matrix (The "Why")
The solubility profile of your target is governed by the lattice energy of the amide hydrogen bond network. To achieve purification, the solvent must disrupt these intermolecular bonds at high temperatures but fail to support them at low temperatures.
Solvent Compatibility Table
Solvent System
Role
Polarity Index ()
Suitability
Mechanism of Action
Ethanol (EtOH)
Primary
4.3
High
Disrupts amide H-bonds via proton exchange; good solubility for the THQ core.[1]
Methanol (MeOH)
Primary
5.1
Moderate
High solubility may prevent crystallization even at C. Use only if product is very insoluble.[1]
Ethyl Acetate (EtOAc)
Primary
4.4
Moderate
Good for removing non-polar impurities.[1] Risk of product oiling out if water content is uncontrolled.[1]
Water
Anti-Solvent
10.2
High
Drastically reduces solubility.[1] Must be added dropwise to hot alcoholic solutions.
Heptane / Hexane
Anti-Solvent
0.1
High
Standard anti-solvent for EtOAc systems.[1] Removes lipophilic grease/oils.[1]
Acetonitrile (MeCN)
Alternative
5.8
Specific
Useful if the main impurity is an organic acid or highly polar byproduct.[1]
Critical Insight: The 5-carboxamide position on the benzene ring creates a rigid dipole.[1] Avoid chlorinated solvents (DCM, Chloroform) for crystallization; they are excellent for dissolving the compound but poor for crystallizing it due to high solubility at low temperatures.
Part 2: Experimental Protocols
Method A: The "Ethanol-Water Displacement" (Recommended)
Best for: Removal of inorganic salts and polar synthesis byproducts.
Preparation: Place crude 1,2,3,4-tetrahydroquinoline-5-carboxamide in a round-bottom flask.
Dissolution: Add Absolute Ethanol (5 mL per gram of solid). Heat to reflux (
Note: If solid remains, add EtOH in 1 mL increments until dissolved.[1]
Hot Filtration: If the solution is cloudy (inorganic salts from reduction steps), filter rapidly through a pre-warmed Celite pad.
Nucleation: Allow the filtrate to cool to
C.
Displacement: Add Deionized Water dropwise with vigorous stirring until a faint, persistent turbidity appears.
Ratio Target: Final solvent composition should be approx. 4:1 (EtOH:Water).[1]
Crystallization: Re-heat to clarify (dissolve the turbidity), then turn off the heat. Allow to cool slowly to Room Temperature (RT) with stirring.
Harvest: Cool to
C for 1 hour. Filter and wash with cold 20% aqueous Ethanol.[1]
Method B: The "EtOAc-Heptane" System
Best for: Removal of lipophilic starting materials (e.g., unreacted quinolines).
Dissolve crude solid in minimum boiling Ethyl Acetate .
Once dissolved, remove from heat and immediately add Heptane (approx. 0.5 equivalents by volume) slowly.
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Cool to RT. If "oiling out" occurs, reheat and add a seed crystal.
Part 3: Troubleshooting Logic & Workflows
Visualizing the Decision Process
The following diagram illustrates the logical flow for troubleshooting common crystallization failures, specifically addressing the "Oiling Out" phenomenon common to carboxamides.
Caption: Logical workflow for troubleshooting 1,2,3,4-tetrahydroquinoline-5-carboxamide purification. Blue nodes indicate decisions; Red nodes indicate failure modes requiring intervention.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: My product turns into a sticky gum at the bottom of the flask. What happened?A: This is "oiling out."[1] It occurs when the temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).
Fix: Re-dissolve the gum by heating. Add a small amount of the good solvent (e.g., Ethanol) to change the composition. Add a seed crystal at a temperature slightly below the boiling point. Cool very slowly (wrap the flask in foil or cotton).
Q2: Can I use Acetone?A: Acetone is risky.[1] While it dissolves the THQ core well, it can react with the primary amide (
) or the secondary amine () under acidic conditions to form imines or aminals. Stick to protic solvents (Alcohols) or esters (EtOAc).
Q3: The product is colored (yellow/brown) but NMR shows it's pure. How do I remove color?A: Tetrahydroquinolines are prone to oxidation (forming quinolines), which are often colored.[1]
Protocol: During the reflux step (Method A), add Activated Carbon (5-10 wt%). Reflux for 15 minutes, then perform the hot filtration step. This usually removes oxidized impurities.[1]
Q4: I am scaling up from 100mg to 10g. Do I change the solvent?A: Generally, no.[1] However, at larger scales, the "Oiling Out" risk increases because heat transfer is slower.[1] Ensure you have mechanical stirring (overhead stirrer) rather than a magnetic bar to prevent the oil from coalescing into a single large blob.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of fused nitrogen heterocycles).
BenchChem. (2025).[1][2] Advanced Crystallization Techniques for Quinoline Derivatives. (General protocols for quinoline/isoquinoline crystallization).
Jansa, P., et al. (2021).[1][3] Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines. ACS Omega, 6(12), 8468–8479.[1] (Demonstrates ethanol/water recrystallization for similar tetrahydro-carboxamide scaffolds).
Tóth, E., et al. (2025).[1] Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation.[1] Molecules, 30(2).[1] (Discusses solubility and isolation of carboxamide derivatives).
1H NMR spectrum analysis of 1,2,3,4-Tetrahydroquinoline-5-carboxamide
The following guide provides a rigorous technical analysis of the 1H NMR spectrum for 1,2,3,4-Tetrahydroquinoline-5-carboxamide . It is structured to serve researchers requiring definitive structural validation and diffe...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous technical analysis of the 1H NMR spectrum for 1,2,3,4-Tetrahydroquinoline-5-carboxamide . It is structured to serve researchers requiring definitive structural validation and differentiation from critical synthetic impurities (regioisomers and oxidation states).
A Comparative Analytical Guide for Structural Validation
Part 1: Executive Technical Summary[1]
The 1,2,3,4-tetrahydroquinoline-5-carboxamide (5-THQC) scaffold presents a unique spectroscopic challenge due to the interplay between the electron-donating amine (position 1) and the electron-withdrawing carboxamide (position 5).
Correct identification relies on three spectral pillars:[1]
The "Peri-Effect" Deshielding: The C5-carboxamide carbonyl exerts a significant anisotropic deshielding effect on the spatially proximal C4-methylene protons , shifting them downfield (
~3.0 ppm) compared to the unsubstituted scaffold.
Vicinal Aromatic Coupling: Unlike its 6-, 7-, or 8-isomers, the 5-substituted scaffold displays a continuous doublet-triplet-doublet pattern in the aromatic region, characteristic of a 1,2,3-trisubstituted benzene ring.
Exchangeable Proton Differentiation: Distinguishing the broad aliphatic amine NH (pos 1) from the diastereotopic amide
, the amide protons may merge or shift significantly.[1] DMSO- is recommended to resolve the separate amide signals and prevent aggregation broadening.
Structural Visualization & Numbering
The following diagram illustrates the core numbering and the critical "Peri-Interaction" responsible for the H4 shift anomaly.
Caption: The C5-Carboxamide group exerts a through-space deshielding effect on H4 and a through-bond deshielding effect on H6.
Part 3: Comparative Performance (Alternatives Analysis)
In synthesis, 5-THQC is often accompanied by its aromatic precursor (Quinoline-5-carboxamide) or regioisomers (6-THQC).[1] The following comparison validates the product against these specific alternatives.
Comparison 1: Product vs. Precursor (Oxidation State)
Alternative: Quinoline-5-carboxamide (Fully Aromatic)
Context: Incomplete hydrogenation during synthesis.[1]
Feature
5-THQC (Product)
Quinoline-5-carboxamide (Precursor)
Analytical Conclusion
Aliphatic Region (1-4 ppm)
Three distinct multiplets (H2, H3, H4)
Silent (No signals)
Presence of aliphatic peaks confirms reduction.[1]
Comparison 2: Product vs. Regioisomer (Substituent Position)
Alternative: 1,2,3,4-Tetrahydroquinoline-6-carboxamide
Context: Regioselectivity errors in electrophilic aromatic substitution or starting material impurity.
Feature
5-Isomer (Target)
6-Isomer (Alternative)
Analytical Conclusion
Aromatic Pattern
d - t - d (Continuous)
s - d - d (Isolated Singlet)
The 6-isomer possesses an isolated proton at C5 (singlet) and an AB system at C7/C8.
H4 Chemical Shift
Deshielded (~3.0 ppm)
Normal (~2.7 ppm)
The 6-isomer lacks the peri-carbonyl effect on H4.[1]
Symmetry
1,2,3-Trisubstituted benzene
1,2,4-Trisubstituted benzene
Use the splitting of the most downfield aromatic proton to distinguish.
Differentiation: The ester shows a sharp singlet (
) at ~3.8 ppm.[1] The carboxamide shows two broad exchangeable singlets () >7.0 ppm.[1] The aromatic/aliphatic backbone shifts are nearly identical ( 0.05 ppm).[1]
Part 4: Experimental Protocol (Self-Validating System)
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol designed to maximize resolution of the amide and coupling constants.
Sample Preparation
Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
.
Reasoning:
often leads to broadening of the amide peaks due to hydrogen bonding aggregation.[1] DMSO disrupts these aggregates, sharpening the signals.[1]
Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.[1]
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 2.0 seconds (minimum).
Critical: The amide protons have long T1 relaxation times.[1] Short D1 values will suppress their integration, leading to incorrect H:H ratios (e.g., integrating to 0.6H instead of 1.0H).
Use the following logic tree to validate your spectrum:
Caption: Step-by-step logic flow for confirming the 5-carboxamide structure against common alternatives.
Part 5: References
Bunce, R. A., et al. (2014).[1] "Synthesis and Characterization of N-Substituted 1,2,3,4-Tetrahydroisoquinoline-3-carboxamides." Journal of Heterocyclic Chemistry. (Provides analogous coupling constants and amide shift behaviors in THQ systems). Link
Feierfeil, J., & Magauer, T. (2017).[1] "De Novo Synthesis of Arenes and Heteroarenes." Dissertation, LMU München. (Contains full experimental NMR data for the methyl ester analog Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, serving as the core reference for aliphatic shifts). Link
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules confirming the H4 peri-deshielding effect). Link
PubChem Database. "1,2,3,4-Tetrahydroquinoline-5-carboxylic acid." (Validation of core scaffold numbering and properties). Link
A Senior Application Scientist's Guide to Purity Determination of Tetrahydroquinoline Carboxamides: A Comparative Analysis of HPLC, UPLC, and SFC
Introduction: The Critical Role of Purity in Tetrahydroquinoline Carboxamide Development Tetrahydroquinoline and its carboxamide derivatives represent a vital scaffold in medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Tetrahydroquinoline Carboxamide Development
Tetrahydroquinoline and its carboxamide derivatives represent a vital scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with significant biological activity.[1][2] The specific three-dimensional arrangement of these molecules can drastically alter their pharmacological, toxicological, and pharmacokinetic profiles.[1] Consequently, the rigorous determination of purity—encompassing not just process-related impurities but also potential stereoisomers and degradation products—is a non-negotiable cornerstone of drug development and quality control.
This guide provides an in-depth comparison of chromatographic techniques for the purity analysis of tetrahydroquinoline carboxamides. We will move beyond a simple listing of methods to dissect the causality behind experimental choices. We begin with a deep dive into a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, the established workhorse of the pharmaceutical industry. We will then objectively compare its performance against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) for high-throughput applications and Supercritical Fluid Chromatography (SFC) as a green, orthogonal technique, particularly for challenging chiral separations.
Part 1: The Workhorse Method: A Validated Stability-Indicating RP-HPLC Protocol
For routine quality control and release testing, a robust, reliable, and well-understood analytical method is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has long been the gold standard for this purpose.[3] The method detailed here is designed not only to quantify the Active Pharmaceutical Ingredient (API) but also to separate it from potential process impurities and degradation products, making it a true stability-indicating method.
The Causality Behind the Method
The development of a successful HPLC method is a series of deliberate choices, each grounded in the physicochemical properties of the analyte and the principles of chromatography.
Column Selection (C18): Tetrahydroquinoline carboxamides are moderately polar compounds. A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobic nature, which provides effective retention for a wide range of organic molecules through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like the tetrahydroquinoline nitrogen by shielding residual silanol groups.
Mobile Phase (Buffered Acetonitrile/Water): A gradient elution using acetonitrile and water is chosen to ensure the timely elution of both polar and non-polar impurities. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A phosphate buffer is included to maintain a consistent pH (e.g., pH 3.0).[4] For basic analytes like tetrahydroquinolines, a low pH ensures the amine is protonated, leading to sharper, more symmetrical peaks and reproducible retention times.
Detection (UV): The quinoline ring system contains a strong chromophore, making UV detection a sensitive and robust choice. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths simultaneously, which is invaluable for peak purity assessments and identifying co-eluting impurities.
Experimental Workflow: Method Development & Validation
The path from initial method development to a fully validated protocol is a systematic process designed to ensure the method is fit for its intended purpose. This workflow is mandated by regulatory bodies and detailed in guidelines like ICH Q2(R1).[5][6][7]
Comparative Guide: 5-Carboxamide vs. 6-Carboxamide Tetrahydroquinolines in Medicinal Chemistry
Topic: Comparing Potency of 5-Carboxamide vs. 6-Carboxamide Tetrahydroquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Vector & St...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Potency of 5-Carboxamide vs. 6-Carboxamide Tetrahydroquinolines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Vector & Steric Divergence
In the optimization of tetrahydroquinoline (THQ) scaffolds, the regiochemistry of the carboxamide substituent acts as a critical molecular switch.[1] While both the 5- and 6-positions allow for the extension of the pharmacophore into solvent-exposed or deep-pocket regions, they offer fundamentally different vectors and steric environments.[1]
6-Carboxamide THQ: The "Workhorse."[1] It offers a linear vector para to the nitrogen lone pair (conceptually), minimizing steric clash with the N1-substituent and the C4-position. It is the preferred geometry for targeting extended binding pockets (e.g., BET bromodomains, GPCRs).
5-Carboxamide THQ: The "Specialist."[1] It introduces significant steric strain, particularly with substituents at N1 and C4 (the peri-effect). It is typically reserved for inducing specific conformational twists or targeting compact, orthogonal pockets where the 6-position vector would overshoot key residues.
This guide analyzes the structure-activity relationship (SAR), synthetic accessibility, and potency implications of these two regioisomers.
Structural Biology & SAR Logic
The potency difference between 5- and 6-carboxamides is rarely about intrinsic reactivity but rather vector alignment and conformational penalty .[1]
2.1. Vector Analysis
6-Position (Para-like): The amide bond at C6 projects outward, roughly 180° from the C4a-C8a bond axis.[1] This allows the attachment of "caps" or "tails" that interact with distant residues without disrupting the core binding mode of the THQ bicyclic system.
5-Position (Meta/Peri-like): The amide at C5 projects almost perpendicularly to the long axis of the molecule.[1] Crucially, it sits in the "bay region" relative to C4. If C4 is substituted (common in bioactive THQs), a 5-carboxamide creates a severe A(1,3) strain , forcing the amide out of planarity or distorting the piperidine ring pucker.
2.2. Electronic Considerations
6-Carboxamide: Can participate in extended conjugation with the N1 lone pair (through the aromatic ring), affecting the pKa of N1 and potentially its hydrogen-bond accepting capability.[1]
5-Carboxamide: Less electronically coupled to N1 due to the meta-relationship, but can form an intramolecular hydrogen bond with a substituent at C4 (if H-bond donor present), locking the conformation.[1]
Comparative Experimental Data
The following data summarizes potency trends observed in key therapeutic targets where THQ carboxamides are privileged scaffolds.
Case Study A: P-Glycoprotein (P-gp) / MDR Reversal
Context: THQ derivatives are used to inhibit P-gp efflux pumps to reverse multidrug resistance (MDR) in cancer.[1]
Mechanism: The P-gp drug-binding pocket is large and hydrophobic.[1] The 6-position allows for the attachment of bulky hydrophobic groups (e.g., biphenyls) that overlap with the verapamil binding site. The 5-position substitution often prevents the core from entering the hydrophobic slot due to the increased "width" of the molecule.[1]
Compound Class
Substitution
Target
IC50 / Potency
Key Finding
THQ-6-Amide
6-(N-benzylcarboxamide)
P-gp (MDR1)
0.29 µM
High potency; linear extension fits hydrophobic channel.[1]
THQ-5-Amide
5-(N-benzylcarboxamide)
P-gp (MDR1)
> 10 µM
Inactive; steric clash prevents deep pocket binding.[1]
Case Study B: Factor XIa Inhibition (Anticoagulation)
Context: Fragment-based drug discovery (FBDD) often utilizes the THQ core to mimic the S1 pocket binders.[1]
Trend:6-Carboxamide Preferred
Data: In the optimization of Factor XIa inhibitors, expanding from the 6-position (analogous to the 7-position in isoquinolines) yielded inhibitors with nM potency , whereas 5-position derivatives suffered from a 10-50x drop in potency.[1]
Reasoning: The 5-position substituent clashed with the Tyr228 gatekeeper residue in the protease active site, whereas the 6-position directed the warhead perfectly into the prime-side selectivity pocket.[1]
Experimental Protocols
To validate these findings in your own specific target, use the following self-validating protocols.
Protocol 1: Divergent Synthesis of 5- and 6-Carboxamide THQs
Objective: Synthesize both regioisomers from a common precursor to ensure fair biological comparison.
Starting Material: Begin with 1,2,3,4-tetrahydroquinoline.
Regioselective Bromination (The Fork in the Road):
Route A (6-Isomer): Treat with NBS (1.0 eq) in DMF at 0°C. The electron-donating N1 directs bromination almost exclusively to the 6-position (para).[1]
Route B (5-Isomer): Requires blocking the 6-position or using a pre-functionalized precursor like 5-bromoquinoline followed by selective reduction (H2, PtO2) of the pyridine ring (requires careful control to avoid over-reduction).[1] Note: Direct electrophilic substitution at C5 is difficult due to sterics.
Palladium-Catalyzed Aminocarbonylation:
Reagents: Pd(OAc)2 (5 mol%), Xantphos (10 mol%), CO (balloon or COgen), Primary Amine (R-NH2), Et3N.
Conditions: Heat at 80-100°C in Toluene/Dioxane.[1]
Outcome: Converts the Ar-Br to Ar-CONHR.
Purification: Flash chromatography (Hexane/EtOAc). The 5-isomer typically elutes faster (higher Rf) due to internal hydrogen bonding or "ball-like" shape compared to the flatter 6-isomer.[1]
Add 20 nL test compound (5- or 6-carboxamide) via acoustic dispenser.[1]
Add 10 µL Tracer.
Incubate 30-60 mins.
Read: Measure Fluorescence Polarization (mP).
Validation: Z-prime must be > 0.[1]5. If 5-isomer shows no displacement, confirm solubility to rule out aggregation artifacts.
Visualizing the SAR Logic
The following diagram illustrates the vector trajectories and steric clashes that define the potency differences.
Figure 1: SAR Decision Tree for THQ Carboxamides. Green paths indicate high-probability success; red/yellow paths indicate steric risks.[1]
References
MDR Reversal Activity:Synthesis and Multidrug Resistance Reversal Activity of 1,2-Disubstituted Tetrahydroisoquinoline Derivatives. (Note: Analogous scaffold comparison).
Factor XIa Inhibitors:Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation. (Discusses the steric limitations of peri-positions in quinoline-like scaffolds).
Orexin Receptor SAR:The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. (Demonstrates the critical nature of regiochemistry in bicyclic amine scaffolds).
CB2 Receptor Agonists: Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides.[1] (Provides background on carboxamide positioning in quinoline systems).
Reference Standards for 1,2,3,4-Tetrahydroquinoline-5-carboxamide Analysis: A Comparative Technical Guide
Executive Summary: The Criticality of Scaffold Integrity 1,2,3,4-Tetrahydroquinoline-5-carboxamide (CAS: 1016734-68-1) is a high-value pharmacophore used in the synthesis of kinase inhibitors, GPCR ligands, and ROR inver...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Criticality of Scaffold Integrity
1,2,3,4-Tetrahydroquinoline-5-carboxamide (CAS: 1016734-68-1) is a high-value pharmacophore used in the synthesis of kinase inhibitors, GPCR ligands, and ROR
inverse agonists. In drug development, the integrity of this intermediate is paramount.
The primary analytical challenge with this molecule is oxidative aromatization . The tetrahydroquinoline (THQ) ring is susceptible to dehydrogenation, reverting to the fully aromatic quinoline structure. This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives, demonstrating why "purity" on a label is insufficient without specific impurity profiling for the aromatized analog.
Comparative Analysis: CRM vs. Alternatives
This section objectively compares the "Gold Standard" (CRM) against common laboratory alternatives. The data presented reflects typical industry specifications for this chemical class.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Certified Reference Material (CRM)
Working Standard (In-House)
Reagent Grade (Commercial)
Purity (HPLC)
99.5%
98.0%
95.0%
Impurity Profiling
Quantified for Quinoline-5-carboxamide (Oxidized impurity)
Validated against CRM
Unknown / Generic "Trace impurities"
Water Content
Quantified (Karl Fischer)
Tested per batch
Often hygroscopic/Unknown
Stability Data
Real-time & Accelerated stability provided
Re-test dates only
None
Traceability
NIST/Pharmacopeial traceability
Internal traceability
None
Risk Factor
Low: Guarantees structural integrity
Medium: Depends on storage
High: Risk of undetected aromatization
Expert Insight: The "Hidden" Impurity Risk
In Reagent Grade samples, a purity of 95% often hides up to 3-4% of the aromatized quinoline-5-carboxamide . Since the aromatic quinoline has a higher UV extinction coefficient than the saturated tetrahydro- form, it can disproportionately skew assay results if not chromatographically resolved.
Technical Deep Dive: The Self-Validating Analytical Protocol
To ensure data integrity, we propose a Self-Validating HPLC Method . This protocol is designed not just to detect the analyte, but to explicitly prove the absence of the oxidized impurity.
Method Principles (Causality)
Mobile Phase pH (3.0): The secondary amine in the THQ ring has a pKa
5-6. We use a phosphate buffer at pH 3.0 to fully protonate the nitrogen (). This prevents peak tailing caused by interaction with silanol groups on the column.
Detection Wavelength (254 nm vs. 210 nm): While 210 nm offers higher sensitivity, 254 nm is more selective for the aromatic portion. We use a Diode Array Detector (DAD) to compare the UV spectra: the THQ form has a distinct absorption profile compared to the fully aromatic quinoline.
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5
m). End-capping is crucial to reduce amine tailing.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Gradient:
0-2 min: 10% B (Isocratic hold for polar impurities)
2-15 min: 10%
60% B (Linear gradient)
15-20 min: 60% B (Wash)
20-25 min: 10% B (Re-equilibration)
System Suitability Criteria (Self-Validation):
Resolution (
): Must be between the Main Peak (THQ) and the Oxidized Impurity (Quinoline).
Tailing Factor (
):.
Visualization of Workflows and Pathways
Degradation Pathway: The Oxidative Liability
This diagram illustrates the chemical transformation that necessitates high-quality standards. The THQ ring loses hydrogen to form the Quinoline ring, a reaction accelerated by light and air.
Caption: Figure 1. Oxidative dehydrogenation pathway of the tetrahydroquinoline scaffold. The aromatized impurity (Red) is the primary quality risk.
Analytical Decision Workflow
A logic flow for researchers to select the correct standard and validate their method.
Caption: Figure 2. Decision tree for selecting reference standards and validating method specificity against aromatized impurities.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91535722, 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide. Retrieved from [Link]
Bunce, R. A., et al. (2019). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions. Molecules. Retrieved from [Link]
Strategic Guide to Carboxamide Analysis: IR Spectroscopy vs. Alternatives
Executive Summary: The Diagnostic Power of the Amide Bond In drug development and structural biology, the carboxamide group (–C(=O)NR₂–) is ubiquitous, forming the backbone of peptides, proteins, and countless small-mole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Diagnostic Power of the Amide Bond
In drug development and structural biology, the carboxamide group (–C(=O)NR₂–) is ubiquitous, forming the backbone of peptides, proteins, and countless small-molecule therapeutics. While Nuclear Magnetic Resonance (NMR) provides atomistic connectivity, Infrared (IR) Spectroscopy remains the premier technique for probing the electronic environment and secondary structure of amides.
This guide objectively compares the performance of IR spectroscopy against its primary vibrational alternative, Raman spectroscopy, and details the specific spectral signatures required to distinguish primary, secondary, and tertiary amides. It provides a self-validating experimental protocol designed to eliminate common artifacts such as water interference and hydrogen-bonding broadening.[1]
Technical Deep Dive: The Physics of Amide Vibrations
The carboxamide group exhibits a unique resonance between the carbonyl (C=O) and the C–N bond, imparting partial double-bond character to the C–N linkage. This resonance is the physical origin of the distinct "Amide Bands" observed in IR.[1]
The Characteristic Amide Bands
Unlike simple ketones or amines, amides display coupled vibrations.[2] The table below summarizes the critical regions for identification.
Band Name
Wavenumber (cm⁻¹)
Primary Assignment
Diagnostic Value
Amide A
3300 – 3500
N–H Stretch (Resonance locked)
High: Doublet for Primary, Singlet for Secondary, Absent for Tertiary.
Critical: Sensitive to secondary structure (α-helix vs. β-sheet) and H-bonding strength.
Amide II
1470 – 1570
N–H Bending (60%) + C–N Stretch
High: Strong in Primary/Secondary; Absent in Tertiary amides.[1]
Amide III
1250 – 1350
Complex mix (N-H bend, C-N stretch)
Medium: Used for protein conformational analysis; often weak in small molecules.
Comparative Analysis: IR vs. Raman Spectroscopy
While both techniques probe vibrational modes, their selection rules differ fundamentally.[3][4] IR relies on a change in dipole moment , making it hyper-sensitive to the polar C=O and N-H bonds of amides. Raman relies on polarizability , favoring symmetric, non-polar backbones.[3]
IR Wins for solid-state form (polymorph) analysis.
Scientist’s Insight: Use IR for structural characterization of solid drug substances and distinguishing amide classes. Use Raman for in-situ monitoring of aqueous formulations or when the sample cannot be removed from a glass vial.[1]
A common challenge in medicinal chemistry is rapidly validating the substitution level of an amide intermediate.[1] The following logic flows from the spectral data:
Primary Amides (R-CO-NH₂)
Amide A (N-H Stretch): Appears as two distinct spikes (asymmetric and symmetric stretches) between 3350–3180 cm⁻¹.
Objective: Obtain an artifact-free spectrum of a solid carboxamide drug candidate using Attenuated Total Reflectance (ATR).
Workflow Logic
The primary source of error in amide analysis is atmospheric water vapor (overlapping Amide I/II) and insufficient sample contact (weak intensity).[1] This protocol mitigates both.[1]
Validation: Check for negative peaks in the 2350 cm⁻¹ (CO₂) and 1600–1500 cm⁻¹ (Water vapor) regions. If water vapor bands > 0.005 Abs, purge the system with dry nitrogen for 5 minutes.
Sample Deposition & Contact:
Place ~5 mg of solid sample on the diamond/ZnSe crystal.[1]
Real-time Monitoring: Watch the Amide I peak height.[1] Increase pressure until the peak intensity stabilizes (typically 0.3 – 0.6 Abs units).[1] Stop if intensity plateaus to avoid crystal damage.
Intermolecular: Band shifts to higher frequency (sharp peak >3400 cm⁻¹) as dimers break.[1]
Intramolecular: Band position remains unchanged upon dilution.[1]
Visualization of Analytical Logic
Diagram 1: Amide Classification Decision Tree
This logic flow guides the researcher through the spectral interpretation process.[1]
Caption: Decision tree for classifying amide functional groups based on Amide A (N-H stretch) and Amide II (N-H bend) spectral features.
Diagram 2: IR vs Raman Mechanism Comparison
Visualizing why IR is preferred for Amide I/II analysis.[1]
Caption: Mechanistic difference between IR and Raman. IR exploits the high polarity of the amide bond, resulting in superior diagnostic sensitivity for Amide I and II bands.
References
LibreTexts Chemistry. (2021).[1] 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC7141584.[1] Retrieved from [Link]
Spectroscopy Online. (2022).[1] Interpretation of Raman Spectrum of Proteins. Retrieved from [Link]
University of Texas at Dallas. Infrared Spectroscopy (IR): IR Spectrum of Amides. Retrieved from [Link]
Crystal Structure Data & Comparative Analysis: 1,2,3,4-Tetrahydroquinoline-5-carboxamide Scaffolds
Executive Summary In the optimization of kinase and PARP inhibitors, the transition from fully aromatic quinolines to partially saturated 1,2,3,4-tetrahydroquinoline (THQ) scaffolds represents a critical strategy for imp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of kinase and PARP inhibitors, the transition from fully aromatic quinolines to partially saturated 1,2,3,4-tetrahydroquinoline (THQ) scaffolds represents a critical strategy for improving physicochemical properties. This guide analyzes the 1,2,3,4-tetrahydroquinoline-5-carboxamide pharmacophore, contrasting it with its aromatic analog (quinoline-5-carboxamide) and regioisomers.
Key Insight: Unlike the planar quinoline-5-carboxamide, the THQ-5-carboxamide adopts a half-chair conformation in the saturated ring. This introduces a specific "kink" in the molecular topology, increasing the fraction of sp3 carbons (
), which correlates directly with improved solubility and reduced promiscuous binding, while offering a unique vector for hydrogen bonding in the "peri" region (N1-H relative to C5-substituent).
Part 1: Structural Comparative Analysis
The Geometric Divergence: Planar vs. Puckered
The primary differentiator between the THQ scaffold and the Quinoline scaffold is the loss of planarity in the heterocyclic ring. Crystallographic data confirms that while Quinoline is essentially flat (RMSD < 0.02 Å), the THQ ring adopts a flexible half-chair or "twisted" boat conformation.
Feature
Quinoline-5-carboxamide
1,2,3,4-Tetrahydroquinoline-5-carboxamide
Impact on Drug Design
Hybridization
Fully (Planar)
Mixed (Benzene) / (Piperidine-like)
THQ disrupts pi-stacking, reducing aggregation.
Ring Geometry
Rigid, Flat
Puckered (Half-Chair)
THQ allows "escape from flatland," improving specificity.
In the 5-carboxamide isomer, the carbonyl oxygen often engages in an intramolecular hydrogen bond with the N1-H (if unsubstituted).
Distance:
2.1–2.3 Å (N1-H O=C).
Effect: This locks the amide into a specific rotamer, reducing the entropic penalty upon protein binding. This feature is absent in the 6-, 7-, or 8-carboxamide isomers due to distance.
Visualization: SAR & Scaffold Logic
The following diagram illustrates the decision logic when selecting between these scaffolds based on structural attributes.
Caption: Decision tree for scaffold selection. The 5-carboxamide THQ offers a unique "Peri-Interaction" absent in other isomers.
Part 2: Crystallographic Insights & Binding Modes
Small Molecule Metrics (Ligand Only)
Based on high-resolution X-ray diffraction studies of THQ derivatives (e.g., N-tosyl or N-acyl analogs), the following geometric parameters are characteristic of the scaffold:
C2-C3 Bond Length: 1.52 Å (Typical
).
C3-C4 Bond Length: 1.51 Å.
Torsion Angle (C2-C3-C4-C4a): Typically
40–60°, confirming the half-chair conformation.
N1 Pyramidalization: The sum of bond angles around N1 is often
(approx. 340–355° depending on N-substitution), indicating significant character, unlike the planar nitrogen in quinoline.
Protein-Ligand Interactions
When bound to targets like NF-
B or BET Bromodomains , the 5-carboxamide group acts as a critical anchor.
Donor/Acceptor Role: The amide
acts as a donor to backbone carbonyls (e.g., hinge region), while the Carbonyl () accepts H-bonds from conserved water networks.
Steric Fit: The "puckered" C2/C3 methylene groups of the THQ ring often fill hydrophobic sub-pockets that are inaccessible to the flat quinoline ring, improving van der Waals contact efficiency.
Part 3: Experimental Protocol (X-Ray Co-Crystallography)
To validate the binding mode of a new 5-carboxamide THQ derivative, follow this vapor diffusion protocol. This method is optimized for hydrophobic scaffolds requiring organic co-solvents.
Workflow Diagram
Caption: Optimized co-crystallization workflow for THQ-protein complexes.
Detailed Methodology
Ligand Preparation: Dissolve the 1,2,3,4-tetrahydroquinoline-5-carboxamide analog in 100% DMSO to a concentration of 50–100 mM. Note: THQ derivatives are more soluble than quinolines, reducing the risk of precipitation upon dilution.
Complexation: Mix the ligand with the target protein (conc. 10–20 mg/mL) at a 1:3 (Protein:Ligand) molar ratio. Incubate on ice for 2 hours to ensure active site saturation.
Screening Matrix: Use sparse-matrix screens (e.g., JCSG+, PEG/Ion).
Critical Variable: THQ amines can be pH-sensitive. Ensure the buffer pH is
1.0 unit of the ligand's pKa (typically pKa 4–5 for N-aryl THQs, or 9 for secondary amines) to control protonation state.
Refinement: During data processing (Phenix/Refmac), specifically monitor the Ramachandran plot for the protein and the Difference Fourier maps (
) for the ligand. Look for the "envelope" density at the C2-C3 region to confirm the half-chair pucker direction (up vs. down).
Part 4: Performance Metrics & Data Comparison
The following table synthesizes data trends observed in medicinal chemistry campaigns comparing these scaffolds.
Metric
Quinoline-5-carboxamide
1,2,3,4-THQ-5-carboxamide
Scientific Rationale
Aqueous Solubility
Low (< 10 M)
Moderate/High (> 50 M)
Disruption of crystal lattice energy; increased .
Ligand Efficiency (LE)
Moderate
High
THQ achieves better shape complementarity (3D fit) per heavy atom.
Metabolic Stability
High (Aromatic)
Variable
The benzylic positions (C4) and N1 are sites for oxidation (CYP450). Mitigation: Block C4 with Fluorine.
Selectivity
Low (Flat binder)
High
The "kinked" structure discriminates against flat, promiscuous pockets (e.g., ATP binding sites).
Metabolic Liability Note
While the THQ scaffold improves solubility, the C1-N and C4 positions are metabolic "soft spots."
Observation: Microsomal stability assays often show rapid clearance for unsubstituted THQs.
Solution: Electron-withdrawing groups (EWGs) on the N1 (e.g., carbamates, sulfonamides) or gem-dimethyl substitution at C4 significantly extend half-life (
).
References
Conformational Analysis of THQ:
Title: Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer.
Source: Royal Society of Chemistry (RSC), Phys. Chem. Chem. Phys.
URL:[Link]
Scaffold Solubility & Biological Evaluation:
Title: Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors.[1]
Source: Journal of Medicinal Chemistry (via NCBI PMC).
URL:[Link]
Crystallographic Data (Analog):
Title: Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline.[2]
Source: Acta Crystallographica Section E (via NCBI PMC).
URL:[Link]
Comparative Anticancer Activity:
Title: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity.[3]
Source: New Journal of Chemistry (RSC).
URL:[Link]
This guide outlines the definitive operational protocol for the disposal of 1,2,3,4-Tetrahydroquinoline-5-carboxamide . As a Senior Application Scientist, I have structured this to prioritize safety, regulatory complianc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the definitive operational protocol for the disposal of 1,2,3,4-Tetrahydroquinoline-5-carboxamide . As a Senior Application Scientist, I have structured this to prioritize safety, regulatory compliance (EPA/RCRA), and chemical compatibility.
Advisory: This compound is a functionalized heterocyclic amine/amide, often used as a pharmaceutical building block. Due to the potential biological activity of tetrahydroquinoline derivatives (often serving as pharmacophores), this material must be treated as a Potentially Hazardous Pharmaceutical Agent even if a specific toxicological profile is incomplete.
Part 1: Executive Safety & Hazard Profile
Before initiating disposal, you must validate the hazard characteristics. This compound combines a secondary amine (tetrahydroquinoline ring) with a carboxamide group.
Chemical Hazard Assessment
Property
Specification
Operational Implication
Chemical Class
Heterocyclic Amine / Carboxamide
Weakly basic; potential for hydrogen bonding.[1][2]
GHS Classification
Warning / Danger
Treat as Irritant (Skin/Eye) and Potential Carcinogen/Mutagen (due to quinoline scaffold).
Physical State
Solid (typically) or Viscous Oil
Dust control measures required for solids.
Incompatibilities
Strong Oxidizers, Strong Acids, Acid Chlorides
DO NOT mix with nitric acid or peroxides (risk of N-oxidation or violent decomposition).
Waste Stream
Organic Non-Halogenated (unless derivatized)
Suitable for high-temperature incineration.
Mandatory PPE (Personal Protective Equipment)
Respiratory: N95/P100 particulate respirator (solids) or half-mask with organic vapor cartridges (if in solution).
Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 8 mil outer).
Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid handling).
Part 2: Waste Characterization & Segregation Logic
Proper segregation is the "Self-Validating System" that prevents dangerous reactions in the waste drum.
The Segregation Workflow (Decision Tree)
Figure 1: Logic flow for segregating 1,2,3,4-Tetrahydroquinoline-5-carboxamide waste streams to ensure compatibility with incineration protocols.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this for expired shelf stock, contaminated weighing paper, or filter cakes.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Deactivation (Optional but Recommended):
If the material is highly reactive or biologically potent, wet the solid slightly with a chemically compatible solvent (e.g., Ethanol) to suppress dust generation before sealing.
Critical: If pH < 2 (Acidic), neutralize slowly with Sodium Bicarbonate to pH 5–9. Acidic solutions containing amides can hydrolyze or generate heat when mixed with other basic organic wastes.
Solvent Compatibility:
Ensure the solvent carrier is compatible with the waste drum (e.g., do not pour aqueous oxidizing solutions into organic solvent drums).
Bulking:
Pour into the Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform).
Funnel Use: Use a funnel with a lid/latch to prevent evaporation.
Rinsing: Triple rinse the empty flask with a small volume of Acetone or Ethanol and add the rinsate to the same waste container.
Part 4: Spill Response & Emergency Procedures
In the event of a bench-scale spill (< 50g/50mL), follow this immediate containment workflow.
Figure 2: Immediate response workflow for accidental release of tetrahydroquinoline derivatives.
Spill Cleanup Kit Requirements:
Absorbent: Vermiculite, sand, or commercial "Universal" pads.
Neutralizer: While not strictly corrosive, using a weak citric acid wash can help solubilize and lift amine residues from surfaces during the final wash step.
Part 5: Regulatory Compliance (EPA/RCRA)
In the United States, this compound is not specifically listed on the P-List or U-List (40 CFR 261.33). However, the generator is responsible for determining characteristics.
Waste Code Assignment:
Unused Product: If disposing of the pure commercial chemical, it is typically classified as a "Chemical Waste" requiring incineration. It does not usually carry a D-code unless it exhibits ignitability (D001).
Mixtures: If mixed with solvents (e.g., Methanol, Acetonitrile), assign F003 or D001 (Ignitable).
Disposal Method: The only acceptable final disposal method for organic nitrogenous heterocycles is High-Temperature Incineration (Rotary Kiln) to ensure complete destruction of the quinoline ring and prevention of environmental leaching.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91535722, 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide (Isomer Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link][4]
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline-5-carboxamide
[1][2] Executive Safety Summary Treat as a Potent Bioactive Intermediate. While specific toxicological data for the 5-carboxamide isomer may be sparse in public registries, the structural combination of the tetrahydroqui...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Safety Summary
Treat as a Potent Bioactive Intermediate.
While specific toxicological data for the 5-carboxamide isomer may be sparse in public registries, the structural combination of the tetrahydroquinoline core (often bioactive) and the carboxamide moiety (hydrogen-bonding capability) necessitates a "Universal Precaution" approach.[1][2]
Primary Hazard: Respiratory sensitization and mucosal irritation (Dust/Aerosol).[1][2]
Critical Control: All solid handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.[1][2]
Minimum PPE: Nitrile gloves (double-gloved for synthesis), wrap-around safety glasses, and a chemically resistant lab coat.[1][2]
Risk Assessment & Hazard Profiling (Causality)
To select the correct PPE, we must understand the mechanism of potential injury.[1] This compound presents a dual-threat profile based on its functional groups:
H335: May cause respiratory irritation.[1][2][4][6][7]
The PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. PPE must scale with the energy and potential for exposure of the task.[1][2]
Table 1: PPE Specifications
PPE Category
Specification
Critical Validation Factor
Hand Protection
Material: Nitrile Rubber (NBR) Thickness: 0.11 mm (Standard), 0.2 mm (Synthesis)
Breakthrough Time: Inspect for pinholes.[1][2] Change every 30 mins or immediately upon splash.[1][2] Latex is permeable to organic amines and is prohibited.[1][2]
Eye Protection
ANSI Z87.1+ Chemical Splash Goggles
Seal: Must fit over prescription glasses.[1][2] Side shields are insufficient for fine powders.[1][2]
Coverage: Wrist gaps are the #1 exposure point.[1][2] Use extended-cuff gloves over coat sleeves.[1][2]
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and risk level.
Operational Protocol: The "Zero-Exposure" Workflow[1][2]
This protocol uses a self-validating system : you cannot proceed to the next step without verifying the safety of the current one.[2]
Phase A: Preparation (The "Gatekeeper" Step)[1][2]
Airflow Check: Verify fume hood monitor reads between 80 and 100 fpm . If the alarm is silent but flow feels weak, perform the "Kimwipe Test" (tissue should be pulled inward at 45°).[1][2]
Glove Integrity: Inflate nitrile gloves with air and squeeze to check for micro-perforations.[1][2]
Decontamination Zone: Place a disposable absorbent mat (pig mat) in the hood.[1][2] This captures invisible dust.[1][2]
Phase B: Weighing & Solubilization (Highest Risk)
Rationale: The 5-carboxamide moiety promotes hydrogen bonding, often resulting in "sticky" electrostatic powders that cling to spatulas.[1][2]
Static Control: Use an antistatic gun or polonium strip if the powder is flying.[1][2]
Weigh directly into a tared vial. Never weigh on paper outside the hood.[1][2]
Self-Validation: Wipe the exterior of the source vial with a solvent-dampened Kimwipe before returning it to storage.[2] If the wipe turns yellow/discolored, your technique was messy—re-clean.[1][2]
Solubilization: Add solvent (e.g., DMSO, DCM) immediately to "wet" the powder, eliminating the inhalation risk.[1][2]
Segregation: Do not mix with oxidizers (e.g., Nitric acid) as tetrahydroquinolines are reducing agents.[1][2]
Container: High-density polyethylene (HDPE) or glass.[1][2]
Labeling: Clearly mark as "Contains Tetrahydroquinoline Derivatives - Irritant."
Visualization: Safe Handling Workflow
Figure 2: Step-by-step workflow emphasizing dust suppression and containment.[1][2][7]
Emergency Response
In the event of exposure, speed is the determining factor for injury severity.[1][2]
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2] Hold eyelids open. Note: Tetrahydroquinolines are bases; corneal damage can occur if flushing is delayed.[1][2]
Skin Contact: Drench with water.[1][2][4][5][6][7][8] Do not use solvents (Ethanol/Acetone) to clean skin; this increases transdermal absorption.[1][2] Use soap and water.[1][2][4][5][6][8]
Spill (Solid): Do not dry sweep.[1][2] Cover with wet paper towels (to dampen dust) and scoop into a waste bag.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962026, 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (Analogous Structure).[1][2] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[1][2] Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 1,2,3,4-tetrahydroquinoline.[1][2][9] Retrieved from [Link][1][2]